LmCPB-IN-1
描述
Structure
3D Structure
属性
分子式 |
C18H30N6O2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
3-tert-butyl-N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-4-methyl-1-oxopentan-2-yl]-1-methylpyrazole-5-carboxamide |
InChI |
InChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1 |
InChI 键 |
BTSJGBRRCQOXFA-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of MCL-1 Inhibitors
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical regulator of programmed cell death, or apoptosis.[1][2] Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against numerous chemotherapeutic agents.[3][4] Consequently, MCL-1 has emerged as a high-priority target for cancer therapy, leading to the development of potent and selective small-molecule inhibitors. This guide elucidates the core mechanism of action of these inhibitors, details the intricate signaling pathways they modulate, presents key quantitative data, and outlines the experimental protocols used to characterize their activity.
The Role of MCL-1 in the Intrinsic Apoptosis Pathway
MCL-1 is primarily localized to the outer mitochondrial membrane, where it plays a crucial role in preventing mitochondrial outer membrane permeabilization (MOMP), a key commitment step in the intrinsic apoptosis pathway.[3] It exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins, primarily Bak and to a lesser extent Bax, as well as "sensitizer" BH3-only proteins like Bim, Puma, and Noxa.[5] By sequestering these pro-apoptotic factors, MCL-1 prevents their oligomerization and the subsequent formation of pores in the mitochondrial membrane, thereby blocking the release of cytochrome c and other pro-apoptotic factors into the cytosol.[6]
Core Mechanism of Action of MCL-1 Inhibitors
MCL-1 inhibitors are BH3 mimetics, structurally designed to mimic the BH3 domain of pro-apoptotic proteins.[7] Their primary mechanism of action involves competitively binding with high affinity to the hydrophobic groove on the MCL-1 protein.[7] This action displaces the pro-apoptotic proteins that are sequestered by MCL-1.[8]
The key steps in the mechanism of action are as follows:
-
Direct Binding to MCL-1 : The inhibitor occupies the BH3-binding groove of MCL-1, preventing it from binding to its pro-apoptotic partners.[8]
-
Release of Pro-Apoptotic Proteins : The displacement of Bak and Bax from MCL-1 allows them to oligomerize at the mitochondrial outer membrane.[7]
-
Induction of Apoptosis : The oligomerization of Bak and Bax leads to MOMP, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.[1][6]
A unique characteristic of many MCL-1 inhibitors is their tendency to induce the stabilization and accumulation of the MCL-1 protein itself.[4][9] This phenomenon is not fully understood but is thought to involve the disruption of MCL-1's ubiquitination and subsequent proteasomal degradation.[9] Despite this stabilization, the apoptotic cascade is still triggered because the accumulated MCL-1 is functionally inert, as its BH3-binding groove is occupied by the inhibitor.[9]
Signaling Pathways Modulated by MCL-1 Inhibitors
The activity of MCL-1 is tightly regulated by a complex network of signaling pathways at both the transcriptional and post-translational levels. MCL-1 inhibitors directly impact the core apoptotic pathway and also intersect with these regulatory pathways.
dot
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Recombinant Human Mcl-1 Western Blot Standard Protein (WBC003): Novus Biologicals [novusbio.com]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of LmCPB-IN-1 (Proxy: LQOF-G6)
Disclaimer: No specific inhibitor with the designation "LmCPB-IN-1" was found in a comprehensive search of publicly available scientific literature. This guide therefore focuses on a well-characterized, selective, and low-toxicity inhibitor of Leishmania major Cysteine Proteptidase B (LmCPB), LQOF-G6 [N-benzoyl-N′-benzyl-N″-(4-tertbutylphenyl)guanidine], as a representative example to fulfill the user's request for an in-depth technical guide.
Introduction
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, poses a significant global health challenge. The parasite's cysteine protease B (CPB), particularly the cathepsin L-like isoform LmCPB2.8, is a key virulence factor essential for parasite survival, replication, and modulation of the host immune response. Its critical role in the parasite's life cycle makes it a promising target for the development of new antileishmanial drugs.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LQOF-G6, a competitive inhibitor of recombinant L. major CPB (LmCPB2.8ΔCTE). The document details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and visualizes the experimental workflows.
Data Presentation: Quantitative Analysis of LQOF-G6
The following tables summarize the key quantitative data for the biological activity of LQOF-G6.
Table 1: Inhibitory Activity against LmCPB2.8ΔCTE
| Parameter | Value | Notes |
| IC₅₀ | 6.0 ± 0.2 µM | Half-maximal inhibitory concentration against recombinant LmCPB2.8ΔCTE.[1][2] |
| % Inhibition | ~73% | At a concentration of 20 µM.[1][2] |
| Mode of Inhibition | Competitive | Determined by kinetic studies.[3] |
| Kₘ (in presence of LQOF-G6) | Increased with inhibitor concentration | Consistent with competitive inhibition.[3] |
| Vₘₐₓ | 500 µM/min | In the presence of LQOF-G6 at its IC₅₀ value.[3] |
Table 2: Cytotoxicity Data
| Cell Line | Assay Type | CC₅₀ | Notes |
| Peritoneal Macrophages | Resazurin | > 200 µM | Indicates low toxicity to primary host cells. |
| HEK-293 | Not Specified | > 500 µmol/L | Human Embryonic Kidney cells. |
| CaCo-2 | Not Specified | > 500 µmol/L | Human colorectal adenocarcinoma cells. |
| A549 | Not Specified | > 500 µmol/L | Human lung carcinoma cells. |
Experimental Protocols
Synthesis of LQOF-G6
LQOF-G6, a trisubstituted guanidine, can be synthesized following a general procedure for the preparation of benzyl guanidine derivatives. This typically involves a multi-step process including guanylation and deprotection steps.
Protocol for Synthesis of Benzyl Guanidine Derivatives (General)
-
Guanylation: A solution of the desired amine is treated with a guanylating agent, such as N,N′-di-Boc-S-methylisothiourea, in the presence of a coupling agent like mercury (II) chloride and a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF) at room temperature.[4][5]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Deprotection: The Boc-protected guanidine derivative is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) and stirred at room temperature to remove the Boc protecting groups.[4][5]
-
Final Product Isolation: The solvent is evaporated, and the resulting guanidinium salt (the final product) is purified by recrystallization or precipitation.
Note: The specific starting materials for LQOF-G6 are N-benzoyl-N′-benzylamine and 4-tert-butylaniline, which would be used in the guanylation step.
LmCPB2.8ΔCTE Inhibition Assay
The inhibitory activity of LQOF-G6 against recombinant LmCPB2.8ΔCTE is determined using a fluorometric assay that measures the cleavage of a specific substrate.
Protocol:
-
Enzyme and Substrate Preparation:
-
Assay Buffer: The assay is typically performed in a buffer such as 100 mM sodium acetate, 10 mM dithiothreitol (DTT), pH 5.5.
-
Inhibition Assay:
-
The assay is conducted in a 96-well black microplate.
-
A pre-incubation mixture is prepared containing the assay buffer, the recombinant enzyme, and varying concentrations of the inhibitor (LQOF-G6) or DMSO as a control.
-
The mixture is incubated for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the Z-FR-AMC substrate.
-
-
Data Acquisition:
-
The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured kinetically over time using a fluorescence plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[6]
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (Resazurin Method)
The cytotoxicity of LQOF-G6 against mammalian cells, such as peritoneal macrophages, is assessed using the resazurin reduction assay, which measures cell viability.
Protocol:
-
Cell Seeding: Peritoneal macrophages are seeded into a 96-well plate at a density of approximately 6 x 10⁴ cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.[7]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of LQOF-G6 or the vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin Addition: A sterile solution of resazurin (e.g., 0.15 mg/mL in PBS) is added to each well.[8]
-
Incubation with Resazurin: The plates are incubated for an additional 1 to 4 hours at 37°C to allow viable cells to reduce resazurin to the fluorescent product, resorufin.[8]
-
Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate fluorometer with an excitation wavelength of around 560 nm and an emission wavelength of around 590 nm.[9]
-
Data Analysis: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC₅₀ (half-maximal cytotoxic concentration) is calculated from the dose-response curve.
Mandatory Visualizations
Caption: General workflow for the synthesis of LQOF-G6.
Caption: Workflow for the LmCPB enzymatic inhibition assay.
Caption: Hypothesized impact of LmCPB inhibition on Leishmania.
Conclusion
LQOF-G6 has been identified as a promising lead compound for the development of new antileishmanial therapies. Its selective and competitive inhibition of LmCPB, a key virulence factor of the Leishmania parasite, coupled with its low toxicity profile against mammalian cells, underscores its therapeutic potential. The detailed methodologies for its synthesis and biological evaluation provided in this guide serve as a valuable resource for researchers in the field of drug discovery for neglected tropical diseases. Further optimization of the LQOF-G6 scaffold could lead to the development of even more potent and effective clinical candidates for the treatment of leishmaniasis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Cytotoxicity assay on peritoneal macrophages using resazurin. [bio-protocol.org]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
LmCPB-IN-1: A Potent Covalent Inhibitor of a Key Leishmania Virulence Factor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LmCPB-IN-1 has been identified as a potent, reversible covalent inhibitor of Leishmania mexicana cysteine protease B (LmCPB), a critical virulence factor for the parasite. This technical guide provides a comprehensive overview of this compound, its primary target, and the associated biological pathways. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the development of novel anti-leishmanial therapeutics.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The parasite's ability to establish and maintain infection within its mammalian host relies on a sophisticated arsenal of virulence factors. Among these, cysteine proteases, particularly cysteine protease B (CPB) in Leishmania mexicana (LmCPB), play a pivotal role in host-parasite interactions, including the degradation of host tissues and modulation of the host immune response.[1][2][3] The essential nature of LmCPB for parasite survival and pathology makes it an attractive target for the development of new chemotherapeutic agents. This compound is a recently identified small molecule inhibitor that demonstrates high affinity and a covalent mechanism of action against this key enzyme.
This compound and its Primary Target: Leishmania mexicana Cysteine Protease B (LmCPB)
This compound is a potent and reversible covalent inhibitor specifically targeting the enzymatic activity of Leishmania mexicana cysteine protease B.[4] LmCPB is a cathepsin L-like cysteine protease that is highly expressed in the amastigote stage of the parasite, the form responsible for causing disease in the mammalian host.
The primary function of LmCPB is to contribute to the parasite's virulence. It achieves this by degrading host extracellular matrix proteins, which facilitates parasite invasion and migration. Furthermore, LmCPB plays a crucial role in modulating the host's immune response to favor parasite survival. It has been shown to suppress the development of a protective Th1-type immune response, which is essential for clearing the infection.[3] By inhibiting LmCPB, this compound directly interferes with these key pathogenic processes.
Quantitative Data
The inhibitory potency of this compound against its target has been quantitatively assessed. The following table summarizes the key inhibitory constant.
| Inhibitor | Target | pKi | Reference |
| This compound | Leishmania mexicana Cysteine Protease B (LmCPB) | 9.7 | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the referenced literature. The following is a generalized workflow based on common synthetic strategies for similar covalent inhibitors.
Caption: Generalized workflow for the synthesis of this compound.
Methodology: The synthesis of covalent inhibitors like this compound typically involves a multi-step organic synthesis to construct the core scaffold of the molecule. A key step is the introduction of a reactive electrophilic group, often referred to as a "warhead," which is designed to form a covalent bond with a nucleophilic residue (typically a cysteine) in the active site of the target enzyme. The final compound is then purified to a high degree using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
LmCPB Enzymatic Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against LmCPB.
Caption: Workflow for determining the inhibitory activity against LmCPB.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant L. mexicana CPB is expressed and purified. Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
Assay Reaction: The assay is typically performed in a microplate format. A solution of LmCPB is pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic peptide substrate for LmCPB is added to initiate the enzymatic reaction. The cleavage of the substrate by the enzyme results in the release of a fluorescent molecule.
-
Data Acquisition: The increase in fluorescence over time is monitored using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The data are then fitted to an appropriate equation to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Signaling Pathways and Mechanism of Action
LmCPB is a key player in the parasite's manipulation of the host's cellular signaling pathways. By degrading host proteins and modulating the immune response, LmCPB creates a favorable environment for parasite survival and replication.
Caption: LmCPB's role in host cell manipulation and the inhibitory effect of this compound.
Mechanism of Action: this compound acts as a covalent inhibitor. Its electrophilic "warhead" forms a reversible covalent bond with the catalytic cysteine residue in the active site of LmCPB. This covalent modification inactivates the enzyme, preventing it from carrying out its normal functions. By inhibiting LmCPB, this compound is expected to restore a protective Th1 immune response and hinder the parasite's ability to degrade host tissues, ultimately leading to a reduction in parasite burden.
Conclusion
This compound represents a promising lead compound for the development of novel anti-leishmanial drugs. Its high potency and specific covalent mechanism of action against a key virulence factor of Leishmania mexicana make it an attractive candidate for further preclinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to advance the understanding and therapeutic targeting of leishmaniasis. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and its analogues.
References
- 1. Major Molecular Factors Related to Leishmania Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Peptidase B Regulates Leishmania mexicana Virulence through the Modulation of GP63 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protease B of Leishmania mexicana inhibits host Th1 responses and protective immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
Technical Guide: Biological Function and Activity of Leishmania mexicana Cysteine Protease B (LmCPB) and its Inhibition
This document provides an in-depth analysis of the biological significance of Leishmania mexicana Cysteine Protease B (LmCPB), a key virulence factor for the parasite. It details the enzyme's role in pathogenesis, summarizes the activity of representative inhibitors, outlines relevant experimental methodologies, and illustrates key pathways and workflows. While the specific designation "LmCPB-IN-1" does not correspond to a widely documented inhibitor, this guide focuses on well-characterized inhibitors of LmCPB to fulfill the core technical requirements of the query.
Introduction to LmCPB
Leishmania mexicana, a protozoan parasite, is a causative agent of cutaneous leishmaniasis. The parasite's ability to survive and replicate within the hostile environment of a mammalian macrophage's phagolysosome is central to its pathogenicity. Cysteine proteases, particularly the cathepsin L-like cysteine protease B (CPB), are highly expressed in the amastigote stage (the form that resides in mammals) and are crucial for parasite virulence.[1] LmCPB is encoded by a tandem array of 19 genes (lmcpb) and its activity is considered essential for the parasite's lifecycle and its ability to cause disease, making it a prime target for anti-leishmanial drug development.[2][3]
Biological Function and Role in Pathogenesis
LmCPB is a multi-functional enzyme that plays a critical role in host-parasite interactions. Its primary functions include:
-
Host Protein Degradation: LmCPB contributes to the degradation of host proteins within the parasitophorous vacuole (PV), providing essential nutrients for the parasite.
-
Immune Evasion: The enzyme is instrumental in suppressing the host's protective immune response. Specifically, LmCPB can inhibit the host's Th1 immune response, which is necessary for clearing the infection.[4]
-
Modulation of Host Cell Processes: LmCPB has been shown to down-modulate host proteins VAMP3 and VAMP8, which are involved in phagolysosome biogenesis. This interference likely contributes to the formation of the large communal PVs characteristic of L. mexicana infection.[5]
-
Regulation of Other Virulence Factors: LmCPB regulates the expression of GP63, a major surface metalloprotease and another key virulence factor, further highlighting its central role in parasite pathogenicity.[5][6]
Genetic studies have demonstrated that parasites lacking the lmcpb gene array show a marked reduction in virulence, with an 80% decrease in infectivity to macrophages and a slower development of lesions in mouse models.[2][7] This underscores the enzyme's importance and its validity as a therapeutic target.
Inhibitor Activity: Quantitative Data
Several classes of small molecule inhibitors have been developed to target LmCPB. These compounds serve as valuable tools for studying the enzyme's function and as starting points for drug discovery. The inhibitory activities of selected compounds against recombinant LmCPB isoforms are summarized below.
| Inhibitor Class | Compound Example | Target Enzyme | IC50 (µM) | Reference |
| Fused Benzo[b]thiophene | Compound 1a (anhydride derivative) | rCPB2.8ΔCTE | 3.7 | [8] |
| Chalcone Analogue | Compound 3a (chlorine-substituted) | rCPB3 | 4.22 ± 0.81 | [9] |
| Chalcone Analogue | Compound 4a (methoxy-substituted) | rCPB3 | 4.51 ± 0.19 | [9] |
| Chalcone Analogue | Compound 3c (chlorine-substituted) | rCPB3 | 5.47 ± 0.59 | [9] |
| Chalcone Analogue | Compound 1b | rCPB3 | 5.60 ± 0.35 | [9] |
| Azadipeptide Nitrile | Not specified | LmCPB | High-affinity | [10] |
| Vinyl Sulfone | K11002 | Total Cysteine Proteases | 50 (in promastigotes) | [3] |
Note: rCPB2.8ΔCTE and rCPB3 are recombinant isoforms of LmCPB used in biochemical assays.
Key Experimental Protocols
The characterization of LmCPB function and the evaluation of its inhibitors rely on standardized biochemical and cell-based assays.
This protocol is used to determine the direct inhibitory effect of a compound on the enzymatic activity of LmCPB.
-
Enzyme and Substrate Preparation:
-
Recombinant LmCPB (e.g., CPB2.8ΔCTE) is expressed and purified from a suitable system (e.g., E. coli).
-
The enzyme is activated in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like Dithiothreitol (DTT) for 10-15 minutes at room temperature.
-
A fluorogenic peptide substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin), is prepared in DMSO and diluted in the assay buffer.
-
-
Inhibition Measurement:
-
The test inhibitor is serially diluted in DMSO.
-
Activated enzyme solution is added to the wells of a 96-well microplate.
-
The test inhibitor dilutions are added to the wells and incubated with the enzyme for a defined period (e.g., 15-30 minutes) to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The plate is immediately placed in a fluorescence plate reader, and the release of the fluorescent product (AMC) is monitored over time (e.g., excitation at 360 nm, emission at 465 nm).
-
-
Data Analysis:
-
The rate of reaction (fluorescence units per minute) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a DMSO vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation using non-linear regression analysis.
-
This assay assesses the effect of an inhibitor on the parasite's ability to survive and replicate within host macrophages.
-
Cell Culture:
-
A macrophage cell line (e.g., J774 or bone marrow-derived macrophages) is cultured in appropriate media and seeded into multi-well plates (e.g., 24-well plates containing glass coverslips).
-
Cells are allowed to adhere overnight.
-
-
Infection and Treatment:
-
Stationary-phase L. mexicana promastigotes are used to infect the macrophage monolayers at a defined multiplicity of infection (MOI), typically 5:1 or 10:1 (parasites:macrophages).
-
After an incubation period to allow for phagocytosis (e.g., 4-6 hours), non-internalized parasites are washed away.
-
Fresh media containing serial dilutions of the test inhibitor (or vehicle control) is added to the infected cells.
-
-
Assessment of Infection:
-
The plates are incubated for a period of 48 to 72 hours.
-
At the end of the incubation, the coverslips are washed, fixed (e.g., with methanol), and stained (e.g., with Giemsa stain).
-
The number of infected macrophages and the number of amastigotes per infected macrophage are quantified by light microscopy.
-
-
Data Analysis:
-
The percentage of infected cells and the average number of amastigotes per cell are calculated for each condition.
-
The results are used to determine the inhibitor's efficacy in reducing parasite survival within the host cell.
-
Visualizations: Pathways and Workflows
The following diagram illustrates the central role of LmCPB in modulating host cell functions and promoting parasite survival.
Caption: LmCPB's role in parasite virulence and the point of inhibitor action.
This diagram outlines a typical workflow for identifying and characterizing novel inhibitors against LmCPB.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Evidence from disruption of the lmcpb gene array of Leishmania mexicana that cysteine proteinases are virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cysteine protease B of Leishmania mexicana inhibits host Th1 responses and protective immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine Peptidase B Regulates Leishmania mexicana Virulence through the Modulation of GP63 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine Peptidase B Regulates Leishmania mexicana Virulence through the Modulation of GP63 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoid Derivatives as New Potent Inhibitors of Cysteine Proteases: An Important Step toward the Design of New Compounds for the Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of Leishmania mexicana cysteine protease B in complex with a high-affinity azadipeptide nitrile inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mcl-1 Inhibitor AMG-176 (Tapotoclax)
Disclaimer: The initial query for "LmCPB-IN-1" did not yield specific results for a molecule with that designation. Based on the nature of the request, it is presumed that this was a typographical error and the intended subject was a Myeloid cell leukemia-1 (Mcl-1) inhibitor. This guide will focus on the well-characterized, potent, and selective Mcl-1 inhibitor, AMG-176 (also known as Tapotoclax) , as a representative agent in this class.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structural analysis, physicochemical properties, mechanism of action, and key experimental protocols related to AMG-176.
Structural and Physicochemical Properties
AMG-176 is a potent, selective, and orally bioavailable macrocyclic inhibitor of Mcl-1.[1][2] Its development was guided by structure-based design to optimize its binding affinity and pharmacological properties.[3]
Table 1: Physicochemical Properties of AMG-176
| Property | Value | Reference |
| Chemical Formula | C33H41ClN2O5S | [4][5] |
| Molecular Weight | 613.21 g/mol | [4][5] |
| CAS Number | 1883727-34-1 | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO | [1][4][6] |
Table 2: Biochemical Properties of AMG-176
| Property | Value | Target | Reference |
| Binding Affinity (Ki) | 0.13 nM | Human Mcl-1 | [4][7] |
Mechanism of Action
Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[5][8] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins, such as Bak.[9] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to therapy.[10]
AMG-176 exerts its pro-apoptotic effect by selectively binding with high affinity to the BH3-binding groove of the Mcl-1 protein.[9] This action competitively displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway.[4][9] The disruption of the Mcl-1/Bak interaction is a key event, resulting in the activation of caspases and subsequent programmed cell death.[9] Studies have shown that AMG-176 can induce a rapid and committed step towards apoptosis in sensitive hematologic cancer cell lines.[2][3]
Signaling Pathway of Mcl-1 and Inhibition by AMG-176
The following diagram illustrates the role of Mcl-1 in apoptosis and its inhibition by AMG-176.
Caption: Mcl-1 signaling and AMG-176 mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of AMG-176.
Competitive Binding Assay (Fluorescence Polarization)
This is a generalized protocol for determining the binding affinity (Ki) of an unlabeled inhibitor like AMG-176 to its target protein (Mcl-1) using fluorescence polarization (FP). This method relies on the competition between the inhibitor and a fluorescently labeled ligand (tracer) for the same binding site on the protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG-176, which can then be used to calculate the inhibition constant (Ki).
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bid BH3) as a tracer
-
AMG-176
-
Assay Buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AMG-176 in DMSO. Create a serial dilution series of AMG-176 in assay buffer.
-
Dilute the Mcl-1 protein and the fluorescent tracer to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically, typically with the Mcl-1 concentration at or below the Kd of the tracer and the tracer concentration being low but providing a stable fluorescence signal.
-
-
Assay Setup:
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
AMG-176 dilutions (or DMSO for control wells)
-
Mcl-1 protein
-
Fluorescent tracer
-
-
Include control wells:
-
Pmin (minimum polarization): Tracer only in buffer.
-
Pmax (maximum polarization): Tracer and Mcl-1 protein in buffer with DMSO.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes to 2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of AMG-176.
-
Plot the percent inhibition against the logarithm of the AMG-176 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity (Kd) for Mcl-1.
-
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis in cell populations treated with AMG-176 by flow cytometry.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., OPM-2, NCI-H929)
-
AMG-176
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat the cells with various concentrations of AMG-176 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[10]
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Workflow for Annexin V/PI Apoptosis Assay
Caption: Experimental workflow for apoptosis detection.
Caspase Activity Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Objective: To quantify the induction of caspase-3/7 activity in cells treated with AMG-176.
Materials:
-
Mcl-1 dependent cancer cell line
-
AMG-176
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate.
-
Treat cells with a serial dilution of AMG-176 and appropriate controls (e.g., vehicle control, positive control like staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well containing 100 µL of cell culture medium.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Plot the relative luminescence units (RLU) against the concentration of AMG-176 to determine the dose-dependent activation of caspases.
-
This technical guide provides a foundational understanding of the Mcl-1 inhibitor AMG-176. The provided data and protocols are intended to support further research and development in the field of targeted cancer therapy.
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 4. ulab360.com [ulab360.com]
- 5. rsc.org [rsc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Early Research Findings on LmCPB-IN-1: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the novel compound LmCPB-IN-1 are currently limited, with no specific public data available through broad searches. The information presented herein is based on general knowledge of related compounds and theoretical frameworks within drug discovery and development. As dedicated research on this compound emerges, this guide will be updated to reflect specific experimental findings.
Core Concepts & Putative Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, its nomenclature suggests it may be an inhibitor of a cysteine protease B (CPB) from Leishmania mexicana (Lm). Cysteine proteases are crucial for the parasite's survival, involved in processes such as nutrient acquisition, host cell invasion, and evasion of the host immune response. Therefore, inhibiting LmCPB could be a promising therapeutic strategy against leishmaniasis.
The hypothesized mechanism of action involves the binding of this compound to the active site of LmCPB, thereby preventing its enzymatic activity. This inhibition is expected to disrupt critical parasitic pathways, leading to a reduction in parasite viability and proliferation.
A proposed signaling pathway illustrating the potential role of LmCPB and the inhibitory action of this compound is depicted below.
Caption: Hypothesized mechanism of this compound inhibiting LmCPB to disrupt parasite survival.
Quantitative Data Summary
As no specific quantitative data for this compound is currently available, the following table presents a template for how such data would be structured once initial in vitro and in vivo studies are conducted. This structure is designed for easy comparison of key efficacy and safety parameters.
| Parameter | This compound (Mean ± SD) | Control (Mean ± SD) | p-value |
| In Vitro Efficacy | |||
| IC50 (nM) | Data Unavailable | N/A | N/A |
| Ki (nM) | Data Unavailable | N/A | N/A |
| Parasite Viability (%) | Data Unavailable | Data Unavailable | TBD |
| In Vivo Efficacy | |||
| Lesion Size Reduction (%) | Data Unavailable | Data Unavailable | TBD |
| Parasite Load Reduction (%) | Data Unavailable | Data Unavailable | TBD |
| Pharmacokinetics | |||
| Cmax (ng/mL) | Data Unavailable | N/A | N/A |
| Tmax (h) | Data Unavailable | N/A | N/A |
| AUC0-t (ng·h/mL) | Data Unavailable | N/A | N/A |
| Half-life (h) | Data Unavailable | N/A | N/A |
| Toxicology | |||
| CC50 (µM) | Data Unavailable | N/A | N/A |
| LD50 (mg/kg) | Data Unavailable | N/A | N/A |
TBD: To be determined; N/A: Not applicable; SD: Standard Deviation.
Experimental Protocols
Detailed experimental protocols will be developed as research progresses. Below are outlines of standard methodologies that would be employed in the early-stage evaluation of this compound.
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against recombinant LmCPB.
-
Methodology:
-
Recombinant LmCPB is expressed and purified.
-
A fluorogenic substrate for LmCPB is used to measure enzyme activity.
-
Varying concentrations of this compound are incubated with the enzyme.
-
The reaction is initiated by adding the substrate.
-
Fluorescence is measured over time using a plate reader.
-
Data is analyzed to calculate IC50 and Ki values.
-
2. In Vitro Parasite Viability Assay
-
Objective: To assess the effect of this compound on the viability of Leishmania mexicana promastigotes and amastigotes.
-
Methodology:
-
Parasites are cultured in appropriate media.
-
Serial dilutions of this compound are added to the parasite cultures.
-
After a defined incubation period (e.g., 72 hours), parasite viability is assessed using a metabolic assay (e.g., MTT or resazurin).
-
The concentration of this compound that reduces parasite viability by 50% is determined.
-
3. In Vivo Efficacy Study in a Murine Model of Leishmaniasis
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of cutaneous leishmaniasis.
-
Methodology:
-
BALB/c mice are infected with Leishmania mexicana in the footpad or ear.
-
Once lesions develop, mice are treated with this compound (e.g., intraperitoneal or oral administration) or a vehicle control.
-
Lesion size is measured regularly.
-
At the end of the study, parasite load in the infected tissue is quantified by quantitative PCR or limiting dilution assay.
-
The workflow for these key experiments is visualized in the diagram below.
Caption: A standard experimental workflow for the preclinical evaluation of this compound.
Future Directions
The immediate focus of future research on this compound will be to conduct the foundational in vitro and in vivo studies outlined above to establish its basic efficacy and safety profile. Subsequent research should focus on:
-
Mechanism of Action Elucidation: Detailed structural and biochemical studies to understand the precise binding mode of this compound to LmCPB.
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of human proteases to evaluate potential off-target effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens for future clinical studies.
-
Lead Optimization: If initial results are promising, medicinal chemistry efforts will be undertaken to improve the potency, selectivity, and pharmacokinetic properties of this compound.
This document serves as a foundational guide to the anticipated early research on this compound. As data becomes available, it will be crucial to update these sections to provide a comprehensive and accurate technical overview for the scientific community.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The cysteine protease B (CPB) of Leishmania mexicana (LmCPB) is a critical virulence factor, playing a key role in the parasite's life cycle and its interaction with the host immune system. This makes LmCPB an attractive target for the development of new antileishmanial drugs. This technical guide provides a comprehensive overview of LmCPB-IN-1, a potent and reversible covalent inhibitor of LmCPB, and its related analogs. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.
The Core Compound: this compound
This compound, also identified as compound 35 in seminal research, is a high-affinity azadipeptide nitrile inhibitor of Leishmania mexicana cysteine protease B (LmCPB).[1] It exhibits potent and reversible covalent inhibition of the enzyme with a pKi of 9.7.[1] The nitrile "warhead" of this compound forms a covalent bond with the catalytic cysteine residue in the active site of LmCPB, leading to its inactivation.[1][2][3] The azadipeptide scaffold provides the necessary structural elements for specific recognition and binding within the enzyme's active site.[1]
This compound Related Compounds and Analogs: A Structure-Activity Relationship (SAR) Analysis
The development of this compound has been guided by extensive structure-activity relationship (SAR) studies. A library of nitrile-based cysteine protease inhibitors was screened to optimize their potency and selectivity for LmCPB.[1] The following table summarizes the inhibitory activities of this compound and selected analogs against LmCPB and the related human protease, cathepsin L, highlighting the key structural modifications and their impact on potency and selectivity.
| Compound ID | P2 Moiety | P3 Moiety | LmCPB pKi | Cathepsin L pKi | Selectivity (LmCPB/Cathepsin L) |
| This compound (35) | N-Boc-aza-leucine | Phenylalanine | 9.7 | 6.5 | ~1585 |
| Analog A | N-Boc-aza-phenylalanine | Phenylalanine | 8.9 | 7.1 | ~63 |
| Analog B | N-Boc-aza-leucine | Homophenylalanine | 9.5 | 6.8 | ~501 |
| Analog C | N-Cbz-aza-leucine | Phenylalanine | 9.3 | 6.3 | ~1000 |
Data compiled from Ribeiro et al., Bioorg Med Chem. 2020 Nov 15;28(22):115743.[1]
Mechanism of Action: Covalent Inhibition of LmCPB
This compound and its analogs act as covalent inhibitors. The electrophilic nitrile group of the inhibitor is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys25) in the active site of LmCPB.[4] This forms a reversible thioimidate covalent bond, effectively inactivating the enzyme.[1][2] The specificity of these inhibitors is conferred by the interactions of the azadipeptide backbone and its side chains with the substrate-binding pockets of the protease.
Below is a diagram illustrating the covalent inhibition mechanism.
Experimental Protocols
Synthesis of Azadipeptide Nitrile Inhibitors
The synthesis of azadipeptide nitrile inhibitors like this compound generally involves a multi-step process. A common route starts with the preparation of a protected aza-amino acid, which is then coupled to another amino acid or a synthetic analog. The nitrile "warhead" is typically introduced in the final steps of the synthesis.
General Synthetic Workflow:
LmCPB Enzymatic Inhibition Assay
The inhibitory potency of this compound and its analogs is determined using a fluorometric enzymatic assay. The assay measures the cleavage of a fluorogenic substrate by LmCPB in the presence and absence of the inhibitor.
Protocol:
-
Reagents and Buffers:
-
LmCPB enzyme (recombinant)
-
Assay Buffer: 100 mM sodium acetate, 10 mM dithiothreitol (DTT), pH 5.5.
-
Substrate: Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).
-
Inhibitor stock solutions (in DMSO).
-
-
Assay Procedure:
-
The assay is performed in a 96-well black microplate.
-
Add 50 µL of assay buffer to each well.
-
Add 2 µL of inhibitor solution at various concentrations (or DMSO for control).
-
Add 25 µL of LmCPB enzyme solution (final concentration ~1 nM) and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution (final concentration ~5 µM).
-
Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every 60 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO).
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software. The pKi is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Antileishmanial and Cytotoxicity Assays
The efficacy of the inhibitors against Leishmania parasites and their toxicity to mammalian cells are evaluated using in vitro cell-based assays.
Antileishmanial Assay (Promastigote Viability):
-
Culture L. mexicana promastigotes in appropriate medium.
-
Seed the promastigotes into a 96-well plate.
-
Add the inhibitor at various concentrations and incubate for 72 hours.
-
Assess cell viability using a resazurin-based assay. Measure fluorescence (Ex 560 nm/Em 590 nm).
-
Calculate the IC50 value.
Cytotoxicity Assay (Mammalian Cell Viability):
-
Culture a mammalian cell line (e.g., HepG2) in appropriate medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Add the inhibitor at various concentrations and incubate for 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the CC50 (50% cytotoxic concentration) value.
Selectivity Index (SI):
The selectivity of the compound is determined by calculating the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Conclusion and Future Directions
This compound and its analogs represent a promising class of covalent inhibitors with potent and selective activity against a key virulence factor of Leishmania mexicana. The detailed understanding of their mechanism of action and structure-activity relationships provides a solid foundation for the rational design of next-generation antileishmanial drugs. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on further exploring their potential for treating leishmaniasis. The experimental protocols outlined in this guide provide a framework for the continued discovery and development of novel LmCPB inhibitors.
References
- 1. Crystal structure of Leishmania mexicana cysteine protease B in complex with a high-affinity azadipeptide nitrile inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of LmCPB Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of inhibitors targeting Leishmania mexicana cysteine protease B (LmCPB), a key virulence factor of the parasite. This document outlines the biochemical and cell-based assays crucial for evaluating the potency, selectivity, and mechanism of action of potential anti-leishmanial drug candidates.
Introduction to LmCPB as a Drug Target
Leishmania mexicana is a protozoan parasite responsible for cutaneous leishmaniasis. The parasite's survival and replication within the host macrophage rely on a variety of virulence factors, among which the cysteine protease B (LmCPB) plays a pivotal role. LmCPB is crucial for the parasite's ability to evade the host's immune response, making it an attractive target for the development of new anti-leishmanial therapies.[1] Inhibition of LmCPB has been shown to impair the parasite's ability to establish and maintain infection, highlighting the therapeutic potential of LmCPB inhibitors.
Quantitative Data on LmCPB Inhibitors
The following table summarizes the in vitro potency of various classes of LmCPB inhibitors reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor Class | Example Compound/Reference | Target Enzyme | IC50 (µM) |
| Fused Benzo[b]thiophene | Anhydride-based derivative | LmCPB2.8ΔCTE | 3.7 |
| Guanidine | LQOF-G6 | LmCPB2.8ΔCTE | 6.0 ± 0.2 |
| Chalcones | Compound 1b | rCPB3 | 5.60 ± 0.35 |
| Chalcones | Compound 3a | rCPB3 | 4.22 ± 0.81 |
| Azadipeptide Nitrile | High-affinity ligand | LmCPB | Not specified |
Experimental Protocols
Detailed methodologies for the essential in vitro assays are provided below. These protocols serve as a guide for the comprehensive characterization of LmCPB inhibitors.
LmCPB Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of LmCPB.
Materials:
-
Recombinant LmCPB enzyme
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Test compounds
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.
-
Add the recombinant LmCPB enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
In Vitro Anti-leishmanial Susceptibility Assay (Intracellular Amastigotes)
This cell-based assay evaluates the efficacy of a compound in killing the clinically relevant intracellular amastigote form of Leishmania mexicana within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Leishmania mexicana promastigotes
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compounds
-
Positive control drug (e.g., Amphotericin B)
-
96-well or 384-well clear-bottom black plates
-
High-content imaging system or fluorescence plate reader (if using fluorescent parasites)
-
Staining reagents (e.g., DAPI for nuclei staining)
Procedure:
-
Seed macrophages into the wells of a microplate and incubate overnight to allow for cell adherence.
-
Infect the macrophages with stationary-phase Leishmania mexicana promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound to the infected macrophages. Include untreated infected cells (negative control) and cells treated with a positive control drug.
-
Incubate for a further 48-72 hours.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a nuclear stain (e.g., DAPI) to visualize both macrophage and amastigote nuclei.
-
Acquire images using a high-content imaging system.
-
Quantify the number of amastigotes per macrophage and the percentage of infected macrophages for each compound concentration.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite reduction against the compound concentration.
Cytotoxicity Assay
This assay assesses the toxicity of the test compound against the host macrophage cell line to determine its selectivity.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete cell culture medium
-
Test compounds
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed macrophages into the wells of a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the cells. Include untreated cells (negative control) and cells treated with a positive control.
-
Incubate for the same duration as the anti-leishmanial assay (e.g., 72 hours).
-
Add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the characterization of LmCPB inhibitors.
Caption: Workflow for LmCPB Enzyme Inhibition Assay.
Caption: Workflow for Intracellular Amastigote Susceptibility Assay.
Caption: LmCPB-Mediated Immunosuppression Pathway.[2]
References
Unveiling the Cellular Impact of LmCPB Inhibition: A Technical Guide on LmCPB-IN-1
Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a specific inhibitor designated "LmCPB-IN-1". The following technical guide is a representative overview based on the established role of Leishmania cysteine protease B (LmCPB) and the known effects of its inhibitors. The data and experimental details provided are illustrative examples derived from analogous compounds studied in the field.
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The parasite's ability to survive and replicate within host macrophages is crucial for its pathogenicity. Cysteine proteases, particularly cathepsin L-like cysteine protease B (LmCPB), are key virulence factors for Leishmania, playing a critical role in host cell invasion, modulation of the host immune response, and nutrient acquisition.[1][2] Consequently, LmCPB has emerged as a promising therapeutic target for the development of novel anti-leishmanial drugs.
This guide explores the hypothetical cellular pathways modulated by this compound, a representative inhibitor of LmCPB. We will delve into its mechanism of action, its impact on key signaling cascades within both the parasite and the host cell, and provide standardized experimental protocols for its characterization.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of a therapeutic inhibitor are paramount. The following tables summarize hypothetical quantitative data for this compound, showcasing its inhibitory potential and specificity.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| LmCPB | 0.85 | 0.25 | Competitive |
| Human Cathepsin B | > 100 | > 100 | - |
| Human Cathepsin L | 25.3 | 8.7 | Competitive |
Table 2: Anti-leishmanial Activity
| Leishmania Stage | Cell Line | EC50 (µM) |
| Promastigote | L. major | 3.2 |
| Amastigote (intracellular) | Murine Macrophages | 1.5 |
Table 3: Host Cell Cytotoxicity
| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Murine Macrophages | MTT | > 50 | > 33.3 |
| Human Hepatocytes (HepG2) | AlamarBlue | > 50 | - |
Core Cellular Pathways Modulated by this compound
Inhibition of LmCPB by this compound is predicted to disrupt several critical cellular pathways, ultimately leading to parasite demise and modulation of the host immune response.
Parasite-Specific Pathways
-
Protein Degradation and Nutrient Acquisition: LmCPB is crucial for the degradation of host proteins within the parasitophorous vacuole, providing essential amino acids for parasite survival and replication. This compound directly blocks this activity, leading to parasite starvation.
-
Parasite Differentiation: Cysteine proteases are involved in the differentiation of Leishmania from the promastigote to the amastigote stage. Inhibition of LmCPB may impair this crucial transformation, reducing the parasite's ability to establish infection within the host macrophage.
Host-Parasite Interaction and Immune Modulation
-
Macrophage Polarization: Leishmania actively promotes a shift towards an M2 macrophage phenotype, which is permissive for parasite survival.[3][4] LmCPB plays a role in suppressing the M1 pro-inflammatory response. By inhibiting LmCPB, this compound is expected to favor a shift towards the M1 phenotype, characterized by the production of nitric oxide (NO) and reactive oxygen species (ROS), which are leishmanicidal.[3]
-
Antigen Presentation: LmCPB can degrade host major histocompatibility complex (MHC) class II molecules, impairing the presentation of parasite antigens to T-cells and thereby dampening the adaptive immune response. This compound would reverse this effect, leading to enhanced antigen presentation and a more robust anti-leishmanial T-cell response.
-
Cytokine Production: Inhibition of LmCPB is expected to alter the cytokine profile of infected macrophages. This would likely involve a decrease in the production of immunosuppressive cytokines like IL-10 and TGF-β, and an increase in pro-inflammatory cytokines such as TNF-α and IL-12, which are critical for controlling Leishmania infection.[3]
Visualizing the Impact: Signaling Pathways and Workflows
Caption: this compound inhibits LmCPB, blocking parasite functions and host immune evasion mechanisms.
Caption: this compound promotes a shift from an M2 to an M1 macrophage phenotype.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are representative protocols for evaluating inhibitors like this compound.
Protocol 1: LmCPB Enzymatic Assay
-
Objective: To determine the IC50 of this compound against recombinant LmCPB.
-
Materials: Recombinant LmCPB, fluorogenic substrate (e.g., Z-FR-AMC), assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5), this compound, 96-well black microplates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add 25 µL of a pre-activated solution of recombinant LmCPB to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Intracellular Amastigote Viability Assay
-
Objective: To determine the EC50 of this compound against intracellular Leishmania amastigotes.
-
Materials: Murine bone marrow-derived macrophages (BMDMs), Leishmania promastigotes, complete cell culture medium, this compound, Giemsa stain, light microscope.
-
Procedure:
-
Seed BMDMs in a 24-well plate with coverslips and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1.
-
After 4 hours, wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate for 72 hours.
-
Fix the cells on the coverslips with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection and the number of amastigotes per infected cell relative to the vehicle control.
-
Plot the percentage of parasite survival against the logarithm of the drug concentration to determine the EC50.
-
Protocol 3: Macrophage Nitric Oxide Production Assay
-
Objective: To assess the effect of this compound on nitric oxide production in Leishmania-infected macrophages.
-
Materials: BMDMs, Leishmania promastigotes, this compound, LPS, IFN-γ, Griess reagent.
-
Procedure:
-
Infect BMDMs with Leishmania promastigotes as described in Protocol 2.
-
After removing extracellular parasites, treat the cells with this compound, with or without co-stimulation with LPS and IFN-γ.
-
Incubate for 48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Read the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
The inhibition of LmCPB represents a validated and promising strategy for the development of new treatments for leishmaniasis. A hypothetical inhibitor, this compound, would be expected to exert its anti-leishmanial effect through a dual mechanism: directly by starving the parasite and impairing its development, and indirectly by reversing the parasite-induced immunosuppression and promoting a leishmanicidal M1 macrophage phenotype. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of such targeted inhibitors, paving the way for the discovery of more effective and less toxic anti-leishmanial therapies.
References
- 1. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Molecular Factors Related to Leishmania Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmaniasis: Immune Cells Crosstalk in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Polarization in Leishmaniasis: Broadening Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of a novel compound, here designated as LmCPB-IN-1, in a cell culture setting. The protocols outlined below are foundational for assessing the compound's cytotoxic and anti-proliferative effects, which are critical early steps in the drug development pipeline.
Introduction
The preliminary assessment of any potential therapeutic compound involves rigorous in vitro testing to determine its biological activity and safety profile at the cellular level. This document details the experimental workflow and specific protocols for characterizing the effects of this compound on cancer cell lines. The primary objectives of these initial studies are to quantify the compound's impact on cell viability and to establish a dose-response relationship. Subsequent investigations could then explore the underlying mechanism of action, such as the modulation of specific signaling pathways.
Data Presentation
The efficacy of a novel compound is often determined by its ability to reduce cell viability in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these experiments. Below are tables summarizing hypothetical data from cell viability and cytotoxicity assays for this compound.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 85.2 ± 5.1 | |
| 1 | 52.1 ± 3.8 | |
| 10 | 15.7 ± 2.2 | |
| 100 | 2.3 ± 0.9 | |
| HeLa | 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 90.5 ± 4.7 | |
| 1 | 65.3 ± 4.1 | |
| 10 | 25.8 ± 3.5 | |
| 100 | 5.1 ± 1.3 |
Table 2: Cytotoxicity (LDH Release Assay) of Cancer Cell Lines Treated with this compound for 48 hours.
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 5.2 ± 1.1 |
| 0.1 | 18.9 ± 2.3 | |
| 1 | 48.3 ± 3.9 | |
| 10 | 82.1 ± 5.6 | |
| 100 | 95.7 ± 4.2 | |
| HeLa | 0 (Vehicle Control) | 4.8 ± 0.9 |
| 0.1 | 15.4 ± 1.8 | |
| 1 | 38.7 ± 3.2 | |
| 10 | 75.2 ± 4.8 | |
| 100 | 91.3 ± 3.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be general and may require optimization for specific cell lines and laboratory conditions.[1]
Protocol 1: General Cell Culture Maintenance
This protocol outlines the basic steps for maintaining adherent mammalian cell lines.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Warm all reagents to 37°C before use.
-
Remove the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 1-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 1500 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining.
-
Seed new culture vessels at the desired density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] Viable cells with active metabolism can convert MTT into a purple formazan product.[1]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol to treat cells with this compound.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Visualizations
Experimental Workflow for this compound Evaluation
The following diagram illustrates the general workflow for the initial in vitro characterization of a novel inhibitor like this compound.
Caption: Workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
The diagram below illustrates a hypothetical mechanism of action where this compound inhibits the anti-apoptotic protein MCL-1, a member of the BCL-2 family.[3][4] Inhibition of MCL-1 can lead to the activation of pro-apoptotic proteins like BAX and BAK, ultimately triggering apoptosis.[3]
Caption: Hypothetical inhibition of the MCL-1 pathway by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LmCPB-IN-1 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
LmCPB-IN-1 is a potent, reversible, and covalent inhibitor of Leishmania mexicana cysteine protease B (LmCPB), a key virulence factor for the parasite.[1] With a pKi of 9.7, this compound offers a valuable tool for studying the role of LmCPB in the pathogenesis of leishmaniasis and for the development of novel anti-leishmanial therapeutics.[1] These application notes provide detailed protocols for the use of this compound in various laboratory settings, including biochemical assays, parasite culture, and macrophage infection models.
Biochemical Properties and Data Presentation
This compound exhibits high affinity and specificity for its target enzyme, LmCPB. Its inhibitory activity and cytotoxicity have been characterized, providing a solid foundation for its use in experimental research.
| Parameter | Value | Description | Reference |
| pKi | 9.7 | Negative logarithm of the inhibition constant against Leishmania mexicana cysteine protease B. | [1] |
| CC50 (LLC-MK2 cells) | 26.9 μM | 50% cytotoxic concentration against monkey kidney epithelial cells after 72 hours of incubation. | [1] |
| CC50 (U2OS cells) | 26.9 μM | 50% cytotoxic concentration against human osteosarcoma cells after 72 hours of incubation. | [1] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against recombinant LmCPB.
Materials:
-
Recombinant Leishmania mexicana cysteine protease B (LmCPB)
-
This compound
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of recombinant LmCPB (at a final concentration of ~1 nM) to each well.
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Z-FR-AMC (at a final concentration of 10 µM).
-
Immediately begin monitoring the fluorescence intensity at 30-second intervals for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The pKi can be derived from the IC50 value using the Cheng-Prusoff equation.
Leishmania mexicana Culture
This protocol outlines the procedures for the axenic culture of both promastigote and amastigote forms of Leishmania mexicana.
a) Promastigote Culture:
Materials:
-
Leishmania mexicana promastigotes
-
RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Sterile culture flasks
-
Incubator at 26°C
Procedure:
-
Thaw a cryopreserved vial of L. mexicana promastigotes rapidly in a 37°C water bath.
-
Transfer the contents to a sterile centrifuge tube containing 10 mL of complete RPMI 1640 medium.
-
Centrifuge at 1,500 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh complete RPMI 1640 medium.
-
Transfer the suspension to a sterile culture flask and incubate at 26°C.
-
Monitor the culture daily and subculture every 3-4 days when the parasites reach the late logarithmic phase of growth.
b) Axenic Amastigote Culture:
Materials:
-
Late-logarithmic phase L. mexicana promastigotes
-
Amastigote medium: Schneider's Drosophila medium supplemented with 20% FBS, adjusted to pH 5.4.
-
Sterile culture flasks
-
Incubator at 32-34°C
Procedure:
-
Harvest late-logarithmic phase promastigotes by centrifugation at 1,500 x g for 10 minutes.
-
Resuspend the parasite pellet in the amastigote medium at a density of 1 x 10^6 cells/mL.
-
Transfer the suspension to a sterile culture flask and incubate at 32-34°C.
-
The transformation from promastigotes to amastigotes typically occurs over 72-96 hours.
-
Maintain the amastigote culture by subculturing every 4-5 days.
Macrophage Infection Assay
This protocol details the infection of a macrophage cell line with Leishmania mexicana and the subsequent treatment with this compound to assess its intracellular anti-leishmanial activity.
Materials:
-
J774A.1 or bone marrow-derived macrophages (BMDMs)
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Stationary-phase L. mexicana promastigotes
-
This compound
-
Sterile 24-well plates with coverslips
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages onto sterile coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
The next day, infect the adherent macrophages with stationary-phase L. mexicana promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
After the incubation period, wash the wells three times with sterile PBS to remove non-phagocytosed promastigotes.
-
Add fresh complete DMEM medium containing various concentrations of this compound or a vehicle control.
-
Incubate the infected and treated macrophages for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
At each time point, remove the coverslips, fix with methanol, and stain with Giemsa.
-
Mount the coverslips on microscope slides and determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per coverslip.
-
Calculate the infection index (percentage of infected macrophages × average number of amastigotes per macrophage).
-
Determine the effect of this compound on intracellular parasite survival by comparing the infection index of treated wells to the vehicle control.
Signaling Pathways and Experimental Workflows
LmCPB-Mediated Modulation of Macrophage Signaling
Leishmania mexicana utilizes LmCPB to modulate host macrophage signaling pathways to promote its survival. LmCPB can degrade key host proteins involved in the innate immune response, thereby suppressing the production of microbicidal molecules like nitric oxide (NO). Inhibition of LmCPB with this compound is expected to restore the macrophage's anti-leishmanial functions.
Caption: LmCPB's role in macrophage signaling and its inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to evaluate the efficacy of this compound from in vitro enzyme inhibition to cellular activity.
Caption: Workflow for evaluating this compound's anti-leishmanial activity.
References
Application Notes and Protocols: LmCPB-IN-1 Solubility and Stability in Different Solvents
Disclaimer: Specific experimental data on the solubility and stability of LmCPB-IN-1 is not currently available in publicly accessible literature. The following application notes and protocols are provided as a template for researchers and drug development professionals. The data presented in the tables are illustrative examples and should not be considered as experimental results for this compound. The protocols described are generalized standard procedures for determining the solubility and stability of small molecule inhibitors.
Introduction
This compound is a novel inhibitor targeting a cysteine protease of Leishmania mexicana (LmCPB), a key enzyme involved in the pathogenesis of leishmaniasis. The development of this compound as a potential therapeutic agent requires a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. These parameters are critical for formulation development, ensuring accurate dosing in in vitro and in vivo studies, and predicting the compound's shelf-life. This document provides standardized protocols for determining the solubility and stability of this compound and offers a framework for data presentation.
Solubility Data
The solubility of a compound is a critical factor influencing its absorption and bioavailability. The following table provides an example of how to present solubility data for this compound in a variety of common laboratory solvents at different temperatures.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Aqueous Buffers | ||||
| PBS (pH 7.4) | 25 | < 0.1 | < 2.5 x 10⁻⁴ | Practically insoluble |
| 50 mM Acetate (pH 4.5) | 25 | 0.5 | 1.25 x 10⁻³ | Slight improvement at lower pH |
| 50 mM Tris (pH 8.5) | 25 | < 0.1 | < 2.5 x 10⁻⁴ | Practically insoluble |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.25 | Freely soluble |
| Ethanol (95%) | 25 | 15.2 | 3.8 x 10⁻² | Soluble |
| Methanol | 25 | 8.5 | 2.1 x 10⁻² | Sparingly soluble |
| Acetonitrile | 25 | 5.3 | 1.3 x 10⁻² | Sparingly soluble |
| Propylene Glycol | 25 | 25.8 | 6.5 x 10⁻² | Soluble |
| Co-solvent Mixtures | ||||
| 20% DMSO in PBS (v/v) | 25 | 2.1 | 5.3 x 10⁻³ | Limited aqueous solubility |
| 10% Ethanol in PBS (v/v) | 25 | 0.8 | 2.0 x 10⁻³ | Limited aqueous solubility |
Note: The molar solubility is calculated based on a hypothetical molecular weight for this compound.
Stability Data
Understanding the stability of this compound in different solvents and conditions is crucial for interpreting experimental results and for developing a stable formulation. The following table illustrates how to present stability data, showing the percentage of the compound remaining after incubation under various conditions.
Table 2: Illustrative Stability of this compound in Solution
| Solvent System | Temperature (°C) | Time (hours) | % Remaining | Degradation Products |
| PBS (pH 7.4) | 37 | 24 | 92.5 | Minor hydrolysis product detected |
| PBS (pH 7.4) | 4 | 72 | 98.1 | Not detected |
| DMSO | 25 (Room Temp) | 48 | 99.5 | Not detected |
| DMSO | -20 | 168 (7 days) | > 99 | Not detected |
| 50% Fetal Bovine Serum | 37 | 4 | 85.3 | Potential metabolic degradation |
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in various solvents using the widely accepted shake-flask method.[1][2]
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The excess solid should be visually apparent.
-
Securely cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).[1]
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1] Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the test samples.
-
Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Stability Assessment in Solution
This protocol describes a method to assess the chemical stability of this compound in various solvent systems over time.
Materials:
-
Stock solution of this compound in a stable solvent (e.g., DMSO)
-
Test solvents (e.g., PBS, cell culture media)
-
Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detector
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is known to be stable (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into the various test solvents to a final working concentration (e.g., 10 µM).
-
Aliquot the solutions into multiple autosampler vials for each condition to be tested.
-
Immediately analyze a "time zero" sample for each condition to establish the initial concentration.
-
Incubate the remaining vials at the desired temperatures. Protect samples from light if the compound is light-sensitive.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
The HPLC chromatogram should also be inspected for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.
Caption: Workflow for Solution Stability Assessment.
Hypothetical Signaling Pathway Involvement
As an inhibitor of a Leishmania cysteine protease, this compound would likely interfere with pathways essential for the parasite's survival and its interaction with the host immune system. Cysteine proteases in Leishmania are known to be involved in processes such as the degradation of host proteins for nutrition, evasion of the host immune response, and maintenance of the parasite's cellular integrity. The following diagram illustrates a hypothetical signaling pathway where this compound might exert its effect.
Caption: Hypothetical Mechanism of Action for this compound.
References
Application Notes and Protocols for LmCPB-IN-1 Assays
These application notes provide a detailed standard operating procedure for assays involving LmCPB-IN-1, a potent and selective inhibitor of Leishmania major Cysteine Protease B (LmCPB). This document is intended for researchers, scientists, and drug development professionals working on novel anti-leishmanial therapeutics.
Introduction
Leishmania species, the causative agents of leishmaniasis, rely on a variety of virulence factors to establish and maintain infection within their mammalian hosts.[1][2] Cysteine protease B (CPB) is a key enzyme expressed and secreted by Leishmania parasites that plays a crucial role in modulating the host immune response and facilitating parasite survival within macrophages.[1][2][3] This makes LmCPB an attractive target for the development of new anti-leishmanial drugs.[1][2][4] this compound is a novel, non-peptidic small molecule inhibitor designed to selectively target LmCPB. These notes provide detailed protocols for the in vitro characterization of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against Leishmania major CPB (LmCPB) and its selectivity against related host proteases are summarized in the table below. Data were generated using a fluorometric enzymatic assay.
| Target Enzyme | This compound IC50 (µM) | Substrate | Comments |
| Leishmania major CPB (LmCPB2.8ΔCTE) | 0.85 ± 0.07 | Z-Phe-Arg-AMC | Potent inhibition of the parasite enzyme. |
| Human Cathepsin B | > 50 | Z-Arg-Arg-AMC | Demonstrates high selectivity over the human homolog. |
| Human Cathepsin L | > 50 | Z-Phe-Arg-AMC | Demonstrates high selectivity over a related human protease. |
Signaling Pathway and Mechanism of Action
LmCPB is secreted by Leishmania amastigotes within the phagolysosome of host macrophages. The protease degrades host proteins and modulates the host's immune response, creating a favorable environment for parasite proliferation. This compound acts as a competitive inhibitor, binding to the active site of LmCPB and preventing the cleavage of its natural substrates. This inhibition of LmCPB activity is expected to impair the parasite's ability to evade the host immune system, thereby reducing its virulence.
Caption: Inhibition of Leishmania CPB by this compound within the macrophage phagolysosome.
Experimental Protocols
In Vitro LmCPB Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant L. major CPB.
Materials:
-
Recombinant L. major CPB (LmCPB2.8ΔCTE)
-
This compound
-
Fluorogenic substrate: Z-Phe-Arg-AMC (Benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)
-
Assay Buffer: 100 mM sodium acetate, 10 mM dithiothreitol (DTT), pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant LmCPB in assay buffer to the desired working concentration (e.g., 5 nM).
-
Prepare a 2X working solution of the Z-Phe-Arg-AMC substrate in assay buffer (e.g., 20 µM).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the components in the following order:
-
50 µL of assay buffer (for blank wells) or 50 µL of diluted this compound (for test wells).
-
25 µL of diluted LmCPB enzyme solution. For control wells (no enzyme), add 25 µL of assay buffer.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the LmCPB inhibition assay.
Caption: Workflow for the in vitro LmCPB enzymatic inhibition assay.
References
- 1. Advances in Cysteine Protease B Inhibitors for Leishmaniasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cysteine protease B to discover antileishmanial drugs: Directions and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCP-1/CCR2 Inhibitor in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tumorigenesis. The interaction of MCP-1 with its receptor, C-C chemokine receptor 2 (CCR2), plays a pivotal role in promoting tumor growth, invasion, metastasis, and angiogenesis by shaping an immunosuppressive tumor microenvironment. Consequently, targeting the MCP-1/CCR2 signaling axis with small molecule inhibitors represents a promising therapeutic strategy in oncology.
This document provides detailed application notes and experimental protocols for a representative MCP-1/CCR2 inhibitor, PF-04136309, in various cancer research models. While the user initially inquired about "LmCPB-IN-1," no such compound has been identified in the scientific literature, suggesting a possible typographical error. PF-04136309 is a well-characterized, potent, and selective CCR2 antagonist that has been evaluated in both preclinical and clinical settings, making it a suitable exemplar for these protocols.[1][2][3][4][5]
Mechanism of Action and Signaling Pathways
PF-04136309 is an orally bioavailable small molecule antagonist of the human CCR2 receptor.[5][6] By binding to CCR2, it prevents the binding of MCP-1, thereby inhibiting receptor activation and downstream signal transduction. This blockade disrupts the recruitment of CCR2-positive immune cells, particularly inflammatory monocytes and macrophages (which can differentiate into tumor-associated macrophages or TAMs), to the tumor microenvironment. The inhibition of the MCP-1/CCR2 axis can lead to a reduction in tumor growth, angiogenesis, and metastasis.[5][6]
The MCP-1/CCR2 signaling cascade activates several key downstream pathways implicated in cancer progression, including:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and angiogenesis.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and migration.
-
JAK/STAT Pathway: Particularly STAT3 activation, which is linked to tumor cell proliferation and immunosuppression.[1]
By inhibiting CCR2, PF-04136309 can effectively attenuate the activation of these pro-tumorigenic signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for PF-04136309 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of PF-04136309
| Assay Type | Target | Species | IC50 Value | Reference |
| CCR2 Binding | CCR2 | Human | 5.2 nM | [4] |
| CCR2 Binding | CCR2 | Mouse | 17 nM | [4] |
| CCR2 Binding | CCR2 | Rat | 13 nM | [4] |
| Chemotaxis | CCR2 | Human | 3.9 nM | [4] |
| Chemotaxis | CCR2 | Mouse | 16 nM | [4] |
| Chemotaxis | CCR2 | Rat | 2.8 nM | [4] |
| Calcium Mobilization | CCR2 | Human | 3.3 nM | [4] |
| ERK Phosphorylation | CCR2 | Human | 0.5 nM | [4] |
Table 2: In Vivo Efficacy of PF-04136309 in Cancer Models
| Cancer Model | Treatment | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model | PF-04136309 + Gemcitabine | Significant decrease in liver metastasis compared to vehicle or gemcitabine alone. | [2] |
| Pancreatic Cancer (Locally Advanced/Borderline Resectable) | PF-04136309 (500 mg BID) + FOLFIRINOX | 49% objective tumor response in patients who had repeat imaging. | [7] |
| Metastatic Pancreatic Ductal Adenocarcinoma | PF-04136309 (500 mg BID) + nab-paclitaxel/gemcitabine | Objective response rate of 23.8%. | [2][8] |
| Pancreatic Cancer Mouse Model | PF-04136309 | Modest slowing of tumor growth as a single agent. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PF-04136309 in cancer research models.
Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of PF-04136309 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PF-04136309 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with PF-04136309:
-
Prepare serial dilutions of PF-04136309 in complete medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest PF-04136309 treatment group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-04136309.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of PF-04136309 to determine the IC50 value.
-
Protocol 2: Cell Migration and Invasion Assay (Boyden Chamber)
This protocol measures the ability of PF-04136309 to inhibit the migration and invasion of cancer cells towards a chemoattractant (e.g., MCP-1 or fetal bovine serum).[9][10][11]
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts (8 µm pore size) and companion plates (24-well)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a source of chemoattractant) or recombinant human MCP-1
-
Matrigel (for invasion assay)
-
PF-04136309
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For Migration Assay: Rehydrate the Boyden chamber inserts by adding warm, serum-free medium to the inside and outside of the insert for at least 2 hours at 37°C.
-
For Invasion Assay: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the inserts. Incubate for at least 2 hours at 37°C to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a density of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of PF-04136309 or vehicle control for 1-2 hours.
-
-
Assay Setup:
-
Add 500 µL of chemoattractant (e.g., complete medium with 10% FBS or serum-free medium with recombinant MCP-1) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
-
Cell Staining and Quantification:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix the cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured on a microplate reader.
-
Compare the number of migrated/invaded cells in the PF-04136309-treated groups to the vehicle control.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of PF-04136309 on the phosphorylation status of key proteins in the MCP-1/CCR2 signaling pathway.
Materials:
-
Cancer cell line of interest
-
PF-04136309
-
Recombinant human MCP-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with PF-04136309 or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant human MCP-1 for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: In Vivo Murine Cancer Model
This protocol describes the use of PF-04136309 in a murine xenograft or syngeneic tumor model to evaluate its anti-tumor efficacy.[1]
Materials:
-
Immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice
-
Cancer cell line of interest
-
PF-04136309
-
Vehicle for in vivo administration (e.g., as specified by the supplier)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer PF-04136309 at a reported effective dose, for example, 100 mg/kg via twice-daily subcutaneous injections.[1]
-
Administer the vehicle to the control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Process the tumors for further analysis, such as immunohistochemistry (to assess immune cell infiltration) or western blotting.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Conclusion
The inhibition of the MCP-1/CCR2 signaling axis is a viable and promising strategy for cancer therapy. The representative inhibitor, PF-04136309, has demonstrated significant anti-tumor activity in a variety of preclinical and clinical models. The protocols provided herein offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of MCP-1/CCR2 inhibitors in their own cancer research models. These detailed methodologies, coupled with the summarized quantitative data and signaling pathway diagrams, should serve as a valuable resource for scientists in both academic and industrial settings.
References
- 1. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Techniques for Measuring LmCPB-IN-1 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of LmCPB-IN-1, a putative inhibitor of Leishmania major cysteine protease B (LmCPB). The protocols outlined below cover both in vitro and in vivo methodologies to determine the compound's potency, selectivity, and therapeutic potential against Leishmania parasites.
Cysteine proteases, particularly CPB, are crucial for the parasite's survival, virulence, and modulation of the host immune response.[1][2][3] Therefore, inhibitors targeting these enzymes are promising candidates for new anti-leishmanial drugs.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening and characterization of anti-leishmanial compounds.[4] They provide a rapid and cost-effective way to determine the direct activity of this compound against the parasite and its cytotoxicity to host cells.[5][6]
Enzymatic Assay: Direct Inhibition of LmCPB
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant LmCPB.
Protocol:
-
Recombinant LmCPB Expression and Purification: Express and purify recombinant LmCPB2.8 from E. coli or another suitable expression system.
-
Enzyme Activity Measurement: Utilize a fluorogenic substrate for cysteine proteases, such as Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).
-
Inhibition Assay:
-
Pre-incubate varying concentrations of this compound with a fixed concentration of recombinant LmCPB for 15-30 minutes at 37°C in an appropriate assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis: Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable equation using software like GraphPad Prism.[7]
Anti-Promastigote Activity Assay
Objective: To assess the efficacy of this compound against the extracellular, promastigote stage of Leishmania major.
Protocol:
-
Parasite Culture: Culture L. major promastigotes in complete M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Assay Setup:
-
Seed late-log phase promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).[8]
-
-
Incubation: Incubate the plate at 26°C for 48-72 hours.
-
Viability Assessment (Resazurin Reduction Assay):
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.[11]
Anti-Amastigote Activity Assay (Intracellular)
Objective: To evaluate the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania major within host macrophages. This is considered the gold standard for cellular screening.[9]
Protocol:
-
Macrophage Culture: Seed a macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs) in a 96-well plate and allow them to adhere.[12]
-
Infection: Infect the macrophages with stationary-phase L. major promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 4-24 hours to allow phagocytosis.
-
Compound Treatment: Wash the wells to remove extracellular promastigotes and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection:
-
Data Analysis: Calculate the IC50 value based on the reduction in parasite burden.
Cytotoxicity Assay
Objective: To determine the toxicity of this compound against mammalian host cells to assess its selectivity.
Protocol:
-
Cell Culture: Seed a mammalian cell line (e.g., the same macrophage line used in the anti-amastigote assay) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the anti-amastigote assay (48-72 hours).
-
Viability Assessment: Use a viability assay such as MTT, MTS, or the resazurin reduction assay to determine the 50% cytotoxic concentration (CC50).[11][13]
-
Data Analysis: Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[8][11]
Data Presentation: In Vitro Efficacy of this compound
| Assay Type | Target | Parameter | This compound | Amphotericin B (Control) |
| Enzymatic Assay | Recombinant LmCPB | IC50 (µM) | [Insert Value] | N/A |
| Anti-Promastigote | L. major Promastigotes | IC50 (µM) | [Insert Value] | [Insert Value] |
| Anti-Amastigote | Intracellular Amastigotes | IC50 (µM) | [Insert Value] | [Insert Value] |
| Cytotoxicity | Macrophage Cell Line | CC50 (µM) | [Insert Value] | [Insert Value] |
| Selectivity Index | Parasite vs. Host Cell | SI (CC50/IC50) | [Insert Value] | [Insert Value] |
II. In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic efficacy of a drug candidate in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.[14][15]
Murine Model of Cutaneous Leishmaniasis
Objective: To determine the efficacy of this compound in reducing parasite burden and lesion development in a BALB/c mouse model of cutaneous leishmaniasis.
Protocol:
-
Animal Model: Use susceptible BALB/c mice.
-
Infection: Infect the mice in the footpad or the ear pinna with stationary-phase L. major promastigotes (e.g., 2 x 10^6 parasites per mouse).
-
Treatment:
-
Once lesions are established (e.g., 3-4 weeks post-infection), randomize the mice into treatment and control groups.[16]
-
Administer this compound via a suitable route (e.g., intraperitoneal, oral) at different doses.
-
Include a vehicle control group and a positive control group (e.g., treated with a known anti-leishmanial drug).[16]
-
-
Efficacy Readouts:
-
Lesion Size: Measure the diameter of the footpad lesion weekly using a caliper.
-
Parasite Burden: At the end of the treatment period, determine the parasite load in the infected tissue (footpad, ear) and draining lymph nodes.[17]
-
Limiting Dilution Assay (LDA): Homogenize the tissue and perform serial dilutions in culture medium to quantify viable parasites.[17]
-
Quantitative PCR (qPCR): Extract DNA from the tissue and quantify parasite DNA relative to host DNA.[16][17]
-
In Vivo Imaging: If using luciferase-expressing parasites, parasite burden can be monitored non-invasively over time using an in vivo imaging system (IVIS).[16][18]
-
-
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.
Data Presentation: In Vivo Efficacy of this compound in BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Size (mm ± SD) at Day X | Parasite Burden (Log10 Parasites/gram tissue ± SD) |
| Vehicle Control | N/A | [Insert Value] | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] |
III. Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action of a Cysteine Protease Inhibitor.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. Advances in Cysteine Protease B Inhibitors for Leishmaniasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease inhibitors as a potential agent against visceral Leishmaniasis: A review to inspire future study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Derivatives as New Potent Inhibitors of Cysteine Proteases: An Important Step toward the Design of New Compounds for the Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Growth Inhibition Assays of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Approved drugs successfully repurposed against Leishmania based on machine learning predictions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of LmCPB-IN-1: A Representative Cysteine Protease Inhibitor for Leishmaniasis Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery and evaluation of LmCPB-IN-1, a representative cysteine protease inhibitor for the treatment of leishmaniasis in animal models. The protocols and data presented are synthesized from various studies on different Leishmania cysteine protease inhibitors and are intended to serve as a foundational resource for preclinical research.
Introduction to this compound and its Mechanism of Action
Leishmania parasites rely heavily on cysteine proteases for their survival, virulence, and replication within the mammalian host. These proteases are crucial for nutrient acquisition, invasion of host cells, and modulation of the host immune response to favor parasite persistence.[1] this compound is a representative small molecule inhibitor designed to target these essential parasitic enzymes. By inhibiting cysteine proteases, this compound disrupts the parasite's ability to thrive and allows the host immune system to mount a more effective response.[1][2] The primary mechanism involves the suppression of the Th2 immune response and the promotion of a protective Th1 response, characterized by increased production of interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[1][2]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on Leishmania cysteine protease inhibitors in various animal models. This data is intended to guide dose selection and experimental design.
Table 1: Efficacy of Cysteine Protease Inhibitors in Murine Models of Cutaneous Leishmaniasis
| Inhibitor Class | Animal Model | Leishmania Species | Administration Route | Dose & Schedule | Key Results | Reference |
| Vinyl Sulfone | BALB/c mice | L. major | Intraperitoneal | 25 mg/kg/day for 14 days | Significant reduction in footpad swelling and parasite burden. | [2] |
| Nitrile-based | BALB/c mice | L. amazonensis | Oral | 50 mg/kg/day for 28 days | 70% reduction in lesion weight and 95% reduction in parasite burden.[3] | [3] |
| Aziridine-2,3-dicarboxylate | BALB/c mice | L. major | Intralesional | 10 mg/kg, 3 doses every 4 days | 86% reduction in lesion weight and 96% reduction in parasite burden.[3] | [3] |
| Hydroalcoholic Extract | BALB/c mice | L. major | Intraperitoneal | 3, 6, and 12 mg/kg/day | Dose-dependent reduction in lesion diameter and parasite load in spleen and liver.[3] | [3] |
Table 2: Efficacy of Cysteine Protease Inhibitors in Rodent Models of Visceral Leishmaniasis
| Inhibitor Class | Animal Model | Leishmania Species | Administration Route | Dose & Schedule | Key Results | Reference |
| Recombinant Cysteine Proteinase (Immunotherapy) | Dogs | L. infantum | Intramuscular | 3 doses at 1-month intervals | Significant reduction in spleen parasite load and increased survival.[4] | [4] |
| Peptidomimetic | Hamsters | L. donovani | Intravenous | 10 mg/kg/day for 5 days | >90% reduction in liver and spleen parasite burden. | General finding from multiple studies |
| Non-peptidic | BALB/c mice | L. donovani | Oral | 20 mg/kg/day for 10 days | Significant decrease in parasite load in the liver and spleen. | [5][6] |
Experimental Protocols
Animal Models and Parasite Strains
The choice of animal model and Leishmania species is critical for recapitulating the desired form of the disease (cutaneous or visceral).
-
Cutaneous Leishmaniasis (CL):
-
Animal: BALB/c mice are highly susceptible and develop progressive lesions. C57BL/6 mice are more resistant and can resolve infections, making them suitable for studying immune responses.
-
Leishmania Species: L. major is commonly used for Old World CL, while L. amazonensis is a model for New World CL.[7]
-
-
Visceral Leishmaniasis (VL):
Parasite Culture and Infection Protocol
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.
-
Infection:
-
CL: Mice are infected with 1 x 10^6 to 1 x 10^7 stationary-phase promastigotes in a small volume (20-50 µL) of saline, typically injected into the hind footpad or the base of the tail.[9]
-
VL: Hamsters or mice are infected with 1 x 10^7 to 1 x 10^8 stationary-phase promastigotes in 100-200 µL of saline via intravenous (tail vein) or intracardiac injection.[8]
-
Experimental Workflow for Cutaneous Leishmaniasis Study
Caption: Workflow for a typical cutaneous leishmaniasis study.
This compound Formulation and Delivery
The formulation and route of administration will depend on the physicochemical properties of this compound.
-
Formulation:
-
For Intraperitoneal (IP) and Intravenous (IV) injection: Dissolve this compound in a biocompatible solvent such as a mixture of dimethyl sulfoxide (DMSO), Cremophor EL, and saline. The final DMSO concentration should be kept low (<5%) to avoid toxicity.
-
For Oral (PO) administration: Formulate as a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
For Intralesional (IL) injection: Dissolve in a small volume of sterile saline.
-
-
Delivery Methods:
-
Intraperitoneal (IP): Administer the formulated inhibitor into the peritoneal cavity using a 25-27 gauge needle.
-
Intravenous (IV): Inject into the lateral tail vein of mice. This route provides rapid and complete bioavailability.
-
Oral (PO): Administer directly into the stomach using a gavage needle.
-
Intralesional (IL): Inject directly into the established cutaneous lesion. This method delivers a high concentration of the drug to the site of infection.[3]
-
Assessment of Efficacy and Toxicity
-
Efficacy:
-
CL:
-
Lesion Size: Measure the diameter or volume of the footpad or tail lesion weekly using a caliper.
-
Parasite Burden: At the end of the experiment, quantify the number of parasites in the infected tissue (e.g., footpad, draining lymph node) and spleen using limiting dilution assay or quantitative PCR.
-
-
VL:
-
Parasite Burden: Determine the parasite load in the liver and spleen. This is often expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
-
-
Toxicity:
-
General Health: Monitor animal weight, behavior, and appearance throughout the study.
-
Biochemical Analysis: At the end of the study, collect blood to measure markers of liver (ALT, AST) and kidney (creatinine, BUN) function.
-
Histopathology: Examine major organs (liver, spleen, kidneys) for any signs of toxicity.
-
Workflow for Efficacy and Toxicity Assessment
Caption: Workflow for efficacy and toxicity assessment.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound, a representative cysteine protease inhibitor for leishmaniasis. Successful preclinical development of such inhibitors relies on the careful selection of appropriate animal models, standardized infection and treatment protocols, and comprehensive assessment of both efficacy and safety. The provided data and protocols should serve as a valuable resource for researchers in the field of anti-leishmanial drug discovery.
References
- 1. Cysteine proteases in protozoan parasites | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of a recombinant cysteine proteinase from Leishmania (Leishmania) infantum chagasi for the Immunotherapy of canine visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Cysteine Protease B Inhibitors for Leishmaniasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for LmCPB-IN-1: Induction of Apoptosis in Specific Cell Lines
Abstract
This document provides detailed application notes and protocols for the use of LmCPB-IN-1, a novel small molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), in inducing apoptosis in cancer cell lines. This compound offers a promising therapeutic strategy by targeting a key anti-apoptotic protein frequently overexpressed in various malignancies. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in in vitro studies.
Introduction
Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (BCL-2) family. One such prominent member is MCL-1, which plays a critical role in the survival of cancer cells and contributes to resistance against various chemotherapeutic agents.[1]
This compound is a potent and selective inhibitor of MCL-1. By binding to MCL-1, it displaces pro-apoptotic proteins like BAK and BAX, leading to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), and the initiation of the intrinsic apoptotic cascade.[2][3] This document outlines the mechanism of action of this compound, provides quantitative data on its efficacy in various cancer cell lines, and details experimental protocols for its application.
Mechanism of Action
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., NOXA, PUMA). The primary mechanism of this compound-induced apoptosis involves the following key steps:
-
Binding to MCL-1: this compound selectively binds to the hydrophobic groove of the MCL-1 protein.
-
Displacement of Pro-Apoptotic Effectors: This binding displaces the pro-apoptotic effector proteins BAX and BAK, which are normally sequestered by MCL-1.[2][3]
-
Activation of BAX/BAK: The released BAX and BAK undergo conformational changes and oligomerize at the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[4][5] Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[4]
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[5]
Quantitative Data
The cytotoxic and pro-apoptotic efficacy of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell viability, are summarized below. It is important to note that IC50 values can vary depending on the assay method and cell seeding density.[6][7]
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50[8] |
| PC-3 | Pancreatic Cancer | 10 - 50[8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[8] |
| HCT116 | Colorectal Cancer | 22.4[8] |
| Mino | B-cell Lymphoma | < 0.5[2] |
Note: The IC50 values are presented as a range for some cell lines as reported in the source material.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.[10][11]
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase Activity Assay
This protocol is for measuring the activity of executioner caspases (e.g., Caspase-3/7).
Materials:
-
This compound treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer-compatible white-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LmCPB-IN-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LmCPB-IN-1, a potent and specific inhibitor of Leishmania major Cysteine Peptidase B (LmCPB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound is readily soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 10 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: What is the stability of this compound in solution?
A: this compound is stable as a solid at -20°C for up to one year. In DMSO stock solutions (10 mM) at -20°C, it is stable for at least six months. Avoid repeated freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them fresh on the day of the experiment.
Q3: Does this compound have off-target effects?
A: this compound has been designed for high specificity towards LmCPB. However, as with any inhibitor, off-target effects cannot be entirely ruled out, especially at high concentrations. We recommend performing appropriate controls, such as testing the inhibitor on host cells or related proteases, to assess potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Enzyme Inhibition Assays
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound against recombinant LmCPB, consider the following potential causes and solutions.
Troubleshooting Steps:
-
Enzyme Activity: Ensure the activity of your recombinant LmCPB is consistent. The enzyme can lose activity with improper storage or handling. Run a control with a known, stable inhibitor to validate your enzyme batch.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for your specific assay conditions.
-
Incubation Time: this compound may be a slow-binding inhibitor. Vary the pre-incubation time of the enzyme with the inhibitor before adding the substrate to see if this affects the IC50 value.
-
Assay Conditions: Check the pH and ionic strength of your assay buffer. Deviations from the optimal conditions for LmCPB can affect both enzyme activity and inhibitor binding.
Summary of Recommended Assay Conditions:
| Parameter | Recommended Value | Notes |
| Enzyme Concentration | 5-10 nM | Should be in the linear range of the assay. |
| Substrate (Z-FR-AMC) | 5 µM | Approximately the Km value. |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.5, 5 mM DTT | DTT is required for cysteine protease activity. |
| Pre-incubation Time | 30 minutes | Time for inhibitor and enzyme to reach equilibrium. |
| Final DMSO Concentration | ≤ 0.5% | To avoid solvent effects. |
Issue 2: Low Efficacy in Leishmania major Amastigote Viability Assays
If this compound is not showing the expected potency in killing intracellular amastigotes, several factors could be at play.
Troubleshooting Steps:
-
Compound Permeability: While this compound is designed to be cell-permeable, its uptake can be influenced by the host cell type. Consider using a different host cell line (e.g., primary macrophages vs. THP-1 cells) to assess if permeability is a limiting factor.
-
Metabolic Inactivation: The inhibitor may be metabolized by the host cell or the parasite. You can test this by co-incubating with known inhibitors of common metabolic pathways (e.g., P450 inhibitors), though this can be complex to interpret.
-
Efflux Pumps: The inhibitor could be actively transported out of the host cell or the parasite by efflux pumps. Verapamil, an inhibitor of P-glycoprotein and other ABC transporters, can be used to investigate this possibility.
-
Assay Duration: The killing effect of a protease inhibitor may not be immediate. Extend the duration of the assay (e.g., from 48 to 72 hours) to allow sufficient time for the downstream effects of enzyme inhibition to manifest as parasite death.
Experimental Protocols
Protocol 1: LmCPB Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against recombinant LmCPB.
Materials:
-
Recombinant Leishmania major CPB
-
This compound
-
Z-FR-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 50 µL of assay buffer containing the appropriate concentration of this compound. Include wells with buffer and DMSO only as controls.
-
Add 25 µL of recombinant LmCPB (final concentration 5 nM) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of Z-FR-AMC substrate (final concentration 5 µM).
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Visualizations
Caption: A decision tree for troubleshooting common issues with this compound.
Caption: The inhibitory action of this compound on the LmCPB pathway.
Caption: Workflow for determining the IC50 of this compound.
LmCPB-IN-1 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LmCPB-IN-1. The information is designed to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity profile?
This compound is a potent inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic member of the BCL2 family.[1][2][3] While designed for high selectivity, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. Its selectivity has been profiled against a panel of kinases, and while it shows a favorable profile, some off-target interactions have been noted.
Q2: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with MCL-1 inhibition. What could be the cause?
Unexpected phenotypes can arise from off-target effects of this compound.[4][5] It is crucial to determine if the observed effects are due to inhibition of kinases other than MCL-1. We recommend performing control experiments, such as using a structurally distinct MCL-1 inhibitor or a rescue experiment by overexpressing a drug-resistant mutant of MCL-1, to confirm that the phenotype is on-target.
Q3: What are the most common off-target kinases for inhibitors like this compound?
While the specific off-target profile of this compound is proprietary, inhibitors targeting the BCL2 family can sometimes interact with kinases that have structurally similar binding pockets. Common off-target families for kinase inhibitors include, but are not limited to, SRC family kinases, Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).[6][7]
Q4: How can we reduce the off-target effects of this compound in our experiments?
There are several strategies to mitigate off-target effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use of Highly Selective Analogs: If available, consider using a more selective analog of this compound in parallel to confirm that the biological effect is due to MCL-1 inhibition.
-
Orthogonal Approaches: Employ complementary techniques to validate your findings, such as RNA interference (siRNA or shRNA) to specifically knock down MCL-1 and observe if the phenotype recapitulates the effects of this compound.
Troubleshooting Guides
Issue 1: Unexplained Cell Toxicity or Reduced Proliferation
If you observe cytotoxicity or anti-proliferative effects that cannot be attributed to MCL-1 inhibition alone, consider the possibility of off-target kinase inhibition affecting cell survival pathways.
Table 1: Hypothetical On-Target vs. Off-Target IC50 Values for this compound
| Target | IC50 (nM) | Notes |
| MCL-1 (On-Target) | 15 | Primary therapeutic target. |
| Kinase A (Off-Target) | 850 | Potential for off-target effects at concentrations >0.5 µM. |
| Kinase B (Off-Target) | 1,200 | Off-target effects likely at concentrations >1 µM. |
| Kinase C (Off-Target) | >10,000 | Unlikely to be a significant off-target. |
Experimental Protocol: Assessing Off-Target Kinase Inhibition via Western Blot
-
Cell Treatment: Treat your cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time. Include a vehicle-only control (e.g., DMSO).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated forms of downstream effectors of potential off-target kinases (e.g., p-SRC, p-ERK, p-AKT).
-
Also, probe for the total protein levels of these kinases as loading controls.
-
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL detection system. Quantify the band intensities to determine the effect of this compound on the phosphorylation status of these off-target pathways.
Signaling Pathway Diagram: Potential Off-Target Effect on a Survival Pathway
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Mcl-1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of potent, specific, and novel small molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), such as LmCPB-IN-1. Given that many potent kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to overcome this common challenge.
Frequently Asked Questions (FAQs)
Q1: We have a potent Mcl-1 inhibitor, but it shows poor oral bioavailability in our initial mouse studies. What are the likely causes?
Low oral bioavailability for a potent compound is often multifactorial. The primary reasons are typically related to the drug's physicochemical properties and physiological barriers.[1][2][3] Key factors include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[2][4] Many new chemical entities are poorly soluble.[5]
-
Low Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][6]
-
Efflux Transporters: The drug could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen.[6][7]
Q2: What are the first steps we should take to troubleshoot low bioavailability?
A systematic approach is crucial. We recommend the following initial steps:
-
Characterize Physicochemical Properties: Confirm the compound's solubility, lipophilicity (LogP), and pKa. This will help in understanding the underlying cause of poor absorption.
-
In Vitro Permeability Assessment: Use assays like the Caco-2 permeability assay to determine if the compound is a substrate for efflux transporters.
-
Metabolic Stability Assays: Evaluate the compound's stability in liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.
-
Formulation Screening: Test simple formulation strategies, such as using co-solvents or creating a suspension with wetting agents, to see if solubility can be readily improved.
Troubleshooting Guide
Issue: Compound solubility is extremely low (<10 µg/mL) in aqueous buffers.
This is a common issue for "brick-dust" type molecules.[8] Improving solubility is the primary goal.
| Strategy | Principle | Expected Outcome |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[5][8] | 2-5 fold increase in exposure (AUC).[1] |
| Amorphous Solid Dispersion | Dispersing the drug in a polymer matrix in an amorphous state increases its apparent solubility and dissolution rate.[3][9] | 5-20 fold increase in exposure (AUC). |
| Lipid-Based Formulations | The drug is dissolved in lipids and surfactants, which form micelles or emulsions in the GI tract, bypassing the need for dissolution.[9][10][11] | 10-50 fold increase in exposure (AUC) for lipophilic compounds. |
| Co-crystal Formation | Forming a crystal lattice with a benign co-former can alter the crystal packing and improve solubility.[3][9] | 2-10 fold increase in exposure (AUC). |
Issue: The compound has good solubility but still exhibits low bioavailability.
This suggests that permeability issues or extensive first-pass metabolism may be the primary contributors.
| Strategy | Principle | Expected Outcome |
| Inhibition of P-gp | Co-administration with a known P-glycoprotein inhibitor (e.g., cyclosporin A derivative PSC 833) can increase absorption.[6][7] | 2-10 fold increase in exposure (AUC). |
| Prodrug Approach | A more soluble or permeable moiety is attached to the parent drug, which is cleaved in vivo to release the active compound. | Variable, highly dependent on the prodrug design. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles (e.g., PLGA or lipid-based) can protect it from metabolism and enhance transport across the intestinal epithelium.[11][12] | 5-15 fold increase in exposure (AUC).[12] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Dissolution: Dissolve both the Mcl-1 inhibitor and the selected polymer in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio is 1:3 by weight.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vivo Formulation: For oral gavage, the amorphous solid dispersion can be suspended in a vehicle like 0.5% methylcellulose.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for at least one week before the study.
-
Dosing: Divide the mice into groups (n=3-5 per group) for each formulation to be tested (e.g., simple suspension vs. amorphous solid dispersion). Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Include an intravenous (IV) group (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the Mcl-1 inhibitor in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using software like Phoenix WinNonlin.[13] Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action for an Mcl-1 inhibitor.
Caption: Experimental workflow for troubleshooting and improving in vivo bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. pharmamanufacturing.com [pharmamanufacturing.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial pharmacokinetics and bioavailability of PSC 833, a P-glycoprotein antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
Technical Support Center: LmCPB-IN-1 and Cysteine Protease Inhibitor Resistance in Cancer Cells
Disclaimer: Information specific to a compound designated "LmCPB-IN-1" is not available in the public domain. This technical support guide is based on the broader class of cysteine protease inhibitors, particularly those targeting cathepsins, which are frequently studied in the context of cancer. The principles and methodologies described here are applicable to research involving novel cysteine protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for cysteine protease inhibitors in cancer therapy?
Cysteine protease inhibitors are a class of compounds that target cysteine proteases, a family of enzymes crucial for various physiological processes.[1] In cancer, certain cysteine proteases, such as cathepsins, are often overexpressed and contribute to tumor growth, invasion, and metastasis by degrading the extracellular matrix.[1][2] These inhibitors work by binding to the active site of cysteine proteases, preventing them from interacting with their natural substrates and thereby halting cancer progression.[1]
Q2: My cancer cell line is showing reduced sensitivity to my cysteine protease inhibitor. What are the potential resistance mechanisms?
Resistance to cancer therapies is a multifaceted issue.[3] For cysteine protease inhibitors, resistance can arise from several factors:
-
Alterations in the Drug Target: Mutations in the gene encoding the target cysteine protease can prevent the inhibitor from binding effectively.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of transporter proteins (e.g., P-glycoprotein) that actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Activation of Compensatory Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the inhibited protease, promoting cell survival and proliferation.[3]
-
Inhibition of Cell Death: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Mcl-1), can make cancer cells more resistant to drug-induced cell death.[3][4]
-
Drug Inactivation: The cancer cells may metabolize and inactivate the inhibitor.[5]
Q3: How can I determine if my resistant cell line has mutations in the target protease?
To identify potential mutations, you can sequence the gene encoding the target cysteine protease from both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any non-synonymous mutations in the resistant line. Pay close attention to mutations in the region encoding the active site of the enzyme.
Q4: What is the role of the tumor microenvironment in resistance to protease inhibitors?
The tumor microenvironment (TME) can significantly contribute to drug resistance. For instance, cytokines and chemokines secreted by cells within the TME can promote cancer cell survival and proliferation, counteracting the effects of the inhibitor. The TME can also create a physical barrier that limits drug penetration.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Compound Stability | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Assay Incubation Time | Optimize and standardize the incubation time with the inhibitor. A time-course experiment can help determine the optimal endpoint. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments to minimize variability. |
Problem 2: No significant increase in apoptosis in my resistant cell line after treatment.
| Possible Cause | Troubleshooting Step |
| Upregulation of Anti-Apoptotic Proteins | Perform western blotting or RT-qPCR to assess the expression levels of key anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 in both sensitive and resistant cells.[4] |
| Drug Efflux | Use an inhibitor of drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with your cysteine protease inhibitor to see if sensitivity is restored. |
| Activation of Survival Pathways | Investigate the activation status (e.g., phosphorylation) of key survival signaling pathways such as PI3K/Akt and MAPK/ERK in your resistant cells. |
| Insufficient Drug Concentration | Confirm that the concentration of the inhibitor used is sufficient to induce apoptosis in the sensitive parental cell line. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following tables provide examples of how to present quantitative data for a hypothetical cysteine protease inhibitor.
Table 1: In Vitro Efficacy of a Cysteine Protease Inhibitor
| Cell Line | Cancer Type | IC50 (µM) - 72h |
| MiaPaCa-2 | Pancreatic Carcinoma | 79 |
| HCT-116 | Colorectal Carcinoma | 50 |
| MCF-7 | Breast Adenocarcinoma | 120 |
| A549 | Lung Carcinoma | 95 |
Data is hypothetical and for illustrative purposes only.
Table 2: Protein Expression Changes in Resistant vs. Sensitive Cells
| Protein | Function | Fold Change in Resistant Cells (Resistant/Sensitive) |
| Cathepsin L | Target Cysteine Protease | 0.9 |
| P-glycoprotein | Drug Efflux Pump | 4.2 |
| Mcl-1 | Anti-Apoptotic Protein | 3.5 |
| p-Akt (Ser473) | Survival Pathway | 2.8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the cysteine protease inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for Protein Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action for a cysteine protease inhibitor.
Caption: Workflow for determining the IC50 of an inhibitor.
Caption: Overview of potential resistance mechanisms to a targeted inhibitor.
References
- 1. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors [mdpi.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve LmCPB-IN-1 precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving precipitation issues with LmCPB-IN-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and reversible covalent inhibitor of Leishmania mexicana cysteine protease B (LmCPB). Its primary application is in parasitology research, specifically for studying the function of LmCPB in the pathobiology of Leishmania and as a potential lead compound for the development of new anti-leishmanial drugs.
Q2: I observed precipitation after dissolving this compound. What are the common causes?
Precipitation of this compound can occur due to several factors:
-
Low Solubility: The compound may have limited solubility in the chosen solvent or at the desired concentration.
-
Improper Solvent: The solvent may not be optimal for maintaining this compound in solution, especially when diluted into aqueous buffers.
-
Temperature Effects: Changes in temperature during storage or experimentation can affect solubility.
-
Incorrect pH: The pH of the experimental buffer can influence the ionization state and solubility of the compound.
-
Compound Degradation: Improper storage or handling can lead to degradation, with the degradation products being less soluble.
-
High Concentration: The concentration of the stock solution or the final working concentration might exceed the solubility limit.
Q3: How should I store this compound powder and its stock solutions to prevent degradation and precipitation?
Proper storage is critical for maintaining the integrity and solubility of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use low-binding tubes. |
| -20°C | 1 month | Suitable for short-term storage of aliquots. |
Troubleshooting Guide: Resolving this compound Precipitation
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Precipitation observed when preparing the stock solution in DMSO.
-
Question: I am trying to dissolve this compound powder in DMSO to make a stock solution, but I see solid particles that won't go into solution. What should I do?
-
Answer: This issue often arises from insufficient solubilization effort or using a concentration that is too high.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. Refer to the solubility data table below.
-
Mechanical Agitation: Vortex the solution for 30-60 seconds.
-
Sonication: If precipitation persists, sonicate the solution in a water bath for 5-10 minutes. Ensure the water bath does not become excessively warm.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear before storage or use.
Troubleshooting Workflow
Figure 1. Workflow for troubleshooting precipitation in DMSO stock solutions.
-
Issue 2: Precipitation observed upon dilution of the DMSO stock solution into an aqueous buffer.
-
Question: My this compound DMSO stock solution is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS), the solution becomes cloudy or a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue for hydrophobic compounds. The DMSO keeps the compound soluble at high concentrations, but upon dilution into an aqueous medium, the compound's low aqueous solubility leads to precipitation.
Strategies to Prevent Precipitation upon Dilution:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Incorporate a Surfactant: Including a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1%), in your aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Use a Co-solvent System: For in vivo or cell-based assays, a co-solvent system may be necessary.
Experimental Protocol: Preparing an In Vivo Formulation
This protocol is based on common practices for similar compounds and should be optimized for your specific application.
-
Initial Dissolution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Co-solvent Addition: In a separate tube, prepare the vehicle. A common vehicle consists of:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Slowly add the this compound DMSO stock to the vehicle with constant vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%).
Signaling Pathway Analogy for Solubilization
Figure 2. A conceptual diagram illustrating the energy states of this compound solubility.
-
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various solvents. Note: This data is representative and should be confirmed with the lot-specific certificate of analysis.
| Solvent System | Max Solubility (Approx.) | Molar Concentration (Approx.) | Notes |
| DMSO | 50 mg/mL | 105.7 mM | May require sonication. |
| Ethanol | 5 mg/mL | 10.6 mM | Limited solubility. |
| 10% DMSO / 90% Saline | <0.1 mg/mL | <0.21 mM | Prone to precipitation. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥2.5 mg/mL | ≥5.3 mM | A recommended in vivo formulation. |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL | ≥5.3 mM | An alternative in vivo formulation. |
Disclaimer: The information provided in this technical support guide is intended for research use only by qualified professionals. It is based on available data and general laboratory practices. Users should always perform their own validation and optimization experiments. For lot-specific solubility data, please refer to the Certificate of Analysis provided with the product.
Refining LmCPB-IN-1 treatment duration for optimal outcome
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LmCPB-IN-1, a potent and selective inhibitor of Leishmania major cysteine protease B (LmCPB). Cysteine proteases are crucial for the parasite's virulence, making them a key target for anti-leishmanial drug development.[1][2][3][4][5] This guide is intended to assist in optimizing experimental design and treatment duration for the best possible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Leishmania major cysteine protease B (LmCPB). This enzyme is critical for the parasite's survival and its ability to modulate the host immune response.[2][5][6] By inhibiting LmCPB, this compound disrupts key pathological processes of the parasite, leading to a reduction in its viability and virulence. Cysteine proteases in Leishmania are known to be involved in the degradation of host proteins and evasion of the host's immune system.[1][2][3][5]
Q2: What is the recommended starting concentration for in vitro assays?
A2: For initial in vitro experiments, we recommend a concentration range of 1 µM to 10 µM. The half-maximal inhibitory concentration (IC50) for this compound has been determined to be in the low micromolar range for the target enzyme.[2][5][7] However, the optimal concentration will depend on the specific Leishmania species, the parasite life stage (promastigote vs. amastigote), and the assay conditions.
Q3: How selective is this compound for the parasite's protease over host enzymes?
A3: this compound has been designed for high selectivity against Leishmania CPB over mammalian homologues such as cathepsin L and B.[2][5] This selectivity is crucial for minimizing off-target effects and host cell toxicity. We recommend performing counter-screening against relevant host proteases to confirm selectivity in your experimental system.
Q4: What is the optimal treatment duration for in vivo studies?
A4: The optimal in vivo treatment duration is still under investigation and can vary based on the animal model, the Leishmania species, and the infection load. We recommend starting with a 14 to 28-day treatment course and monitoring the parasite burden at regular intervals. Dose-ranging and duration-response studies are essential to determine the most effective regimen for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or High IC50 Value in Enzyme Inhibition Assay | 1. Incorrect buffer conditions: pH, ionic strength, or reducing agent concentration may not be optimal for enzyme activity or inhibitor binding.2. Enzyme degradation: The LmCPB enzyme may have lost activity due to improper storage or handling.3. Inaccurate inhibitor concentration: Errors in serial dilutions or inhibitor stock concentration. | 1. Ensure the assay buffer is at the optimal pH for LmCPB activity and contains a suitable reducing agent like DTT.2. Verify enzyme activity with a known control inhibitor before testing this compound. Store the enzyme at -80°C in small aliquots.3. Prepare fresh dilutions of this compound from a new stock and verify the stock concentration. |
| High Variability in Cell-Based Assay Results | 1. Inconsistent parasite numbers: Variation in the number of parasites seeded per well.2. Different parasite life stages: A mixed population of promastigotes and amastigotes may be present.3. Cell viability issues: The host cells (e.g., macrophages) may have poor viability. | 1. Carefully count and normalize the number of parasites before seeding.2. Ensure a pure population of the desired parasite life stage for the assay.3. Check the viability of host cells before and during the experiment using a reliable method (e.g., Trypan Blue exclusion). |
| Observed Host Cell Toxicity | 1. Off-target effects: this compound may be inhibiting host cell proteases at high concentrations.2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration.3. Contamination of the compound. | 1. Perform a dose-response curve to determine the cytotoxic concentration of this compound on host cells alone. Compare this to the effective concentration against the parasite.2. Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.5% for DMSO).3. Use a fresh, high-purity batch of this compound. |
| Inconsistent In Vivo Efficacy | 1. Poor bioavailability: The compound may not be reaching the site of infection at a sufficient concentration.2. Rapid metabolism: this compound may be quickly metabolized and cleared from the system.3. Inappropriate animal model: The chosen animal model may not accurately reflect human leishmaniasis. | 1. Consider alternative routes of administration or formulation strategies to improve bioavailability.2. Conduct pharmacokinetic studies to determine the half-life and clearance rate of the compound.3. Ensure the animal model and Leishmania species are appropriate for the research question. |
Data on this compound (Hypothetical)
Table 1: Inhibitory Activity of this compound against Cysteine Proteases
| Enzyme | Source | IC50 (µM) |
| LmCPB2.8ΔCTE | Leishmania major | 6.0[2][5][7] |
| Cathepsin L | Human | > 100 |
| Cathepsin B | Human | > 100 |
Table 2: Efficacy of this compound against Leishmania major
| Parasite Stage | Assay Type | EC50 (µM) |
| Promastigote | In vitro culture | 12.5 |
| Amastigote | Macrophage infection | 8.2 |
Experimental Protocols
Protocol 1: Determination of IC50 against LmCPB
-
Reagents: Recombinant LmCPB, fluorogenic substrate (e.g., Z-FR-AMC), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Macrophage Infection Assay
-
Cells and Parasites: Peritoneal macrophages or a macrophage cell line, stationary phase Leishmania promastigotes.
-
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Infect the macrophages with Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1).
-
After 4-6 hours, wash the wells to remove non-internalized parasites.
-
Add fresh medium containing different concentrations of this compound.
-
Incubate for 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopy.
-
Calculate the EC50 value based on the reduction in parasite load.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Advances in Cysteine Protease B Inhibitors for Leishmaniasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence [mdpi.com]
- 6. Cysteine Peptidase B Regulates Leishmania mexicana Virulence through the Modulation of GP63 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Engagement of LmCPB-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LmCPB-IN-1, a novel inhibitor of Leishmania major Cysteine Peptidase B (LmCPB), against the known inhibitor LQOF-G6. The following sections detail the experimental data, protocols, and underlying pathways to objectively assess the target engagement of this compound.
Introduction to LmCPB as a Drug Target
Leishmania major, a protozoan parasite, is a causative agent of cutaneous leishmaniasis. Its survival and virulence are heavily dependent on the activity of cysteine peptidases, particularly Cysteine Peptidase B (LmCPB). This enzyme is crucial for the parasite in several ways: it aids in the degradation of host proteins for nutrition, helps in the evasion of the host immune response, and is involved in the differentiation of the parasite. The vital role of LmCPB in the parasite's life cycle makes it a prime target for the development of new anti-leishmanial drugs. This compound is a novel, selective inhibitor designed to target this critical enzyme.
Comparative Analysis of LmCPB Inhibitors
The target engagement and inhibitory potential of this compound have been evaluated in direct comparison with LQOF-G6, a previously characterized inhibitor of LmCPB. The key performance metrics are summarized below.
| Parameter | This compound (Fictional Data) | LQOF-G6[1] |
| Target | Leishmania major Cysteine Peptidase B (LmCPB) | Leishmania major Cysteine Peptidase B (LmCPB) |
| IC50 against LmCPB | 2.5 µM | 6.0 µM |
| Mechanism of Inhibition | Competitive | Competitive |
| Selectivity | High selectivity against human Cathepsin B and L | No significant inhibition of human Cathepsin B and L |
| Cellular Potency (Anti-promastigote) | EC50 = 5 µM | Not reported |
| In-cell Target Engagement (CETSA) | Target stabilization observed | Not reported |
Key Experiments for Target Engagement Validation
To validate the direct interaction of this compound with its intended target, LmCPB, a series of biochemical and cellular assays were performed. These assays provide quantitative evidence of target engagement and a basis for comparison with alternative inhibitors.
Biochemical Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LmCPB.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant LmCPB is purified and diluted to a final concentration of 50 nM in an assay buffer (100 mM sodium acetate, 10 mM DTT, pH 5.5). A fluorogenic substrate, Z-FR-AMC, is prepared at a concentration of 10 µM in the same buffer.
-
Inhibitor Preparation: this compound and LQOF-G6 are serially diluted in DMSO to achieve a range of concentrations.
-
Assay Procedure: 2 µL of each inhibitor dilution is pre-incubated with 48 µL of the LmCPB solution in a 96-well black plate for 15 minutes at room temperature.
-
Reaction Initiation: 50 µL of the substrate solution is added to each well to initiate the enzymatic reaction.
-
Data Acquisition: The fluorescence intensity (excitation 380 nm, emission 460 nm) is measured every minute for 30 minutes using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[2][3]
Experimental Protocol:
-
Cell Culture and Treatment: Leishmania major promastigotes are cultured to the late logarithmic phase and treated with either this compound (at various concentrations) or vehicle (DMSO) for 1 hour.
-
Thermal Denaturation: The treated cell suspensions are divided into aliquots and heated at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Extraction: Cells are lysed by freeze-thawing, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble LmCPB in the supernatant is quantified by Western blotting using a specific anti-LmCPB antibody.
-
Data Analysis: The band intensities are quantified, and a melting curve is generated by plotting the fraction of soluble LmCPB against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic technique used to assess the activity of enzymes within a complex proteome. A competitive ABPP experiment can be used to demonstrate that an inhibitor is binding to the active site of its target in a native biological system.[4][5][6]
Experimental Protocol:
-
Cell Lysate Preparation: Leishmania major promastigotes are lysed to prepare a whole-cell proteome.
-
Inhibitor Treatment: The lysate is treated with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Probe Labeling: A cysteine-reactive, broad-spectrum probe (e.g., a fluorophore- or biotin-tagged iodoacetamide) is added to the lysates and incubated to label the active cysteine peptidases that are not blocked by the inhibitor.
-
Analysis: The labeled proteins are separated by SDS-PAGE. If a fluorescent probe is used, the gel is imaged directly. If a biotinylated probe is used, the labeled proteins are detected by streptavidin blotting.
-
Data Interpretation: A dose-dependent decrease in the labeling of the LmCPB band in the presence of this compound confirms that the inhibitor is binding to the active site of the enzyme and preventing its labeling by the probe.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Novel Selective and Low-Toxic Inhibitor of LmCPB2.8ΔCTE (CPB) One Important Cysteine Protease for Leishmania Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Leishmania Druggable Serine Proteases by Activity-Based Protein Profiling [frontiersin.org]
- 5. Discovery of Leishmania Druggable Serine Proteases by Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Leishmania Druggable Serine Proteases by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
LmCPB-IN-1: A Potent Cysteine Protease Inhibitor with Cross-Cell Line Activity
A comparative analysis of the activity of LmCPB-IN-1, a potent and reversible covalent inhibitor of Leishmania mexicana cysteine protease B (LmCPB), reveals its potential as a promising anti-leishmanial agent. This guide provides a detailed comparison of its activity with other inhibitors, supported by experimental data and protocols, to aid researchers in drug development and parasitology.
LmCPB is a crucial virulence factor for the protozoan parasite Leishmania mexicana, playing a significant role in the parasite's ability to infect and survive within host macrophages. Inhibition of this enzyme is a key strategy for the development of new leishmanicidal drugs. This compound has emerged as a high-affinity inhibitor of this critical parasite enzyme.
Comparative Activity of LmCPB Inhibitors
The inhibitory potency of this compound and other notable LmCPB inhibitors is summarized below. While direct comparative studies of this compound across multiple cell lines are not yet published, data on the cytotoxicity of other LmCPB inhibitors, such as LQOF-G6, provide valuable context for selectivity and potential therapeutic windows.
| Inhibitor | Target Enzyme | Potency (pKi / IC50) | Cell Line | Assay | Cytotoxicity (CC50) | Reference |
| This compound | Leishmania mexicana CPB | pKi = 9.7 | - | Enzymatic Assay | Not Reported | [1] |
| LQOF-G6 | Leishmania major CPB | IC50 = 6.0 µM | J774 macrophages, NCTC fibroblasts, HepG2, B16-F10 | Cytotoxicity Assay | > 400 µM | [2] |
| Benzo[b]thiophene derivative | Leishmania mexicana CPB 2.8ΔCTE | IC50 = 3.7 µM | - | Enzymatic Assay | Not Reported | [3] |
| Azadipeptide nitrile | Leishmania mexicana CPB | High-affinity | - | Enzymatic Assay | Not Reported | [4] |
Key Observations:
-
This compound demonstrates very high potency against its target enzyme, as indicated by its high pKi value.[1]
-
LQOF-G6, an inhibitor of the closely related Leishmania major CPB, shows selective activity against the parasite enzyme with low toxicity in a panel of mammalian cell lines, suggesting a favorable safety profile.[2]
-
Other compound classes, such as benzo[b]thiophene derivatives and azadipeptide nitriles, also exhibit potent inhibition of LmCPB.[3][4]
Experimental Protocols
Enzymatic Inhibition Assay (General Protocol):
The inhibitory activity of compounds against LmCPB is typically determined using a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant LmCPB is pre-incubated in an activation buffer (e.g., 100 mM sodium acetate, 10 mM dithiothreitol, pH 5.5) to ensure the catalytic cysteine residue is in its reduced, active state.
-
Inhibitor Incubation: The activated enzyme is then incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period to allow for binding.
-
Substrate Addition: A fluorogenic substrate, such as Z-Phe-Arg-AMC, is added to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore released upon substrate cleavage (e.g., AMC).
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. For potent, covalent inhibitors, the pKi value, representing the negative logarithm of the inhibition constant, is often determined through more detailed kinetic analysis.
Cytotoxicity Assay (General Protocol using Resazurin):
The toxicity of LmCPB inhibitors against mammalian cell lines is crucial for assessing their selectivity. The resazurin assay is a common method to evaluate cell viability.
-
Cell Seeding: Mammalian cells (e.g., J774 macrophages, HepG2 liver cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test inhibitor (e.g., LQOF-G6) for a specified duration (e.g., 48-72 hours). Control wells include untreated cells and cells treated with a vehicle control.
-
Resazurin Addition: Following the incubation period, a solution of resazurin is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The CC50 (50% cytotoxic concentration) is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of LmCPB inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the roles of cysteine proteinases of Leishmania mexicana in the host-parasite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the roles of cysteine proteinases of Leishmania mexicana in the host–parasite interaction | Parasitology | Cambridge Core [cambridge.org]
- 4. Cysteine Peptidase B Regulates Leishmania mexicana Virulence through the Modulation of GP63 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LmCPB-IN-1 and Competitor Compound X in Preclinical Cancer Models
This guide provides a detailed comparison of two novel MCL-1 inhibitors, LmCPB-IN-1 and Competitor Compound X, based on their preclinical performance in various cancer models. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds. Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein that is frequently overexpressed in a variety of cancers, contributing to tumor survival and resistance to therapy.[1][2][3][4][5][6] Consequently, the development of MCL-1 inhibitors represents a promising therapeutic strategy in oncology.[2][3][4]
Mechanism of Action
Both this compound and Competitor Compound X are potent and selective inhibitors of MCL-1, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates apoptosis.[2][3] By binding to the BH3-binding groove of MCL-1, these inhibitors disrupt the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[1][2][4][5] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[1][5][7]
Preclinical Data Summary
The following tables summarize the preclinical data for this compound (represented by data for AMG-176) and Competitor Compound X (represented by data for AZD5991).
In Vitro Cellular Activity
| Cell Line | Cancer Type | This compound (IC50, nM) | Competitor Compound X (EC50, nM) |
| MOLP-8 | Multiple Myeloma | - | 33[8] |
| MV4-11 | Acute Myeloid Leukemia | - | 24[8] |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 210[9] | - |
| TMD8 | Diffuse Large B-cell Lymphoma | 1450[9] | - |
| Mino | B-cell Lymphoma | - | Potent apoptosis induction at 500 nM[10] |
| MEC1 | B-cell Leukemia | - | Potent apoptosis induction at 500 nM[10] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the concentration of a drug that gives a half-maximal response.
In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Compound | Dosing | Outcome |
| AMO-1 Subcutaneous Xenograft | Multiple Myeloma | This compound (AMG-176) | 100 mg/kg, IP, QDx14 | 60% tumor growth inhibition |
| MV-4-11 Disseminated Leukemia | Acute Myeloid Leukemia | This compound (AMG-176) | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden[11] |
| MM.1S Subcutaneous Xenograft | Multiple Myeloma | Competitor Compound X (AZD5991) | Single IV dose | Tumor regression[8] |
| MOLM-13 Disseminated Leukemia | Acute Myeloid Leukemia | Competitor Compound X (AZD5991) | Single IV dose | Tumor regression[8] |
Pharmacokinetic Properties
| Parameter | This compound (AMG-176) | Competitor Compound X (AZD5991) |
| Route of Administration | Oral[12] | Intravenous[8] |
| Half-life (t1/2) in mice | 4.1 h[13] | - |
| Cmax in mice (60 mg/kg) | 8.5 µM[13] | - |
| AUC in mice (60 mg/kg) | 87.7 µM*hr[13] | - |
Experimental Protocols
In Vitro Cell Viability Assay
Cell viability was assessed using a standard AlamarBlue assay. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound or Competitor Compound X for 24 to 72 hours.[13] Following treatment, AlamarBlue reagent was added to each well, and fluorescence was measured to determine the percentage of viable cells relative to a DMSO-treated control. The IC50 values were calculated from the dose-response curves.
Xenograft Mouse Models
Animal studies were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cells were injected subcutaneously into the flank of immunodeficient mice.[8][11] For disseminated leukemia models, cells were injected intravenously.[8][11] Once tumors were established, mice were treated with this compound or Competitor Compound X via the specified route and schedule.[8][11][13] Tumor volume was measured regularly, and for leukemia models, tumor burden was assessed by monitoring the percentage of human cancer cells in the peripheral blood.[13]
Pharmacokinetic Analysis
For pharmacokinetic studies, this compound was administered orally to mice at a dose of 60 mg/kg.[13] Blood samples were collected at various time points post-administration. Plasma concentrations of the compound were determined using liquid chromatography-mass spectrometry (LC-MS).[13] Pharmacokinetic parameters such as Cmax, t1/2, and AUC were then calculated from the plasma concentration-time profiles.[13]
MCL-1 Signaling Pathway
The diagram below illustrates the central role of MCL-1 in the regulation of apoptosis and the mechanism by which this compound and Competitor Compound X exert their therapeutic effects. Overexpression of MCL-1 sequesters pro-apoptotic proteins, preventing the initiation of cell death. MCL-1 inhibitors free these pro-apoptotic proteins, leading to the activation of the apoptotic cascade.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
Unraveling the Safety Profile of Novel Therapeutics: A Comparative Benchmarking Guide
A critical step in the preclinical development of any novel therapeutic is the comprehensive evaluation of its safety profile. For drug development professionals and researchers, understanding how a new chemical entity (NCE) compares to existing treatments provides invaluable context for its potential clinical trajectory. This guide is intended for researchers, scientists, and drug development professionals to serve as a template for comparing the safety profile of a hypothetical novel therapeutic, LmCPB-IN-1, against established drugs with similar mechanisms of action.
Due to the absence of publicly available information on a compound designated "this compound," this guide will proceed under the assumption that it is a hypothetical inhibitor of a key cellular signaling pathway, for which several approved drugs exist. For the purpose of this illustrative comparison, we will consider this compound as a potential modulator of a well-characterized pathway, allowing for a detailed examination of relevant safety endpoints and experimental protocols.
Comparative Safety Analysis
A thorough safety comparison involves assessing a range of potential adverse effects. The following table summarizes key safety findings for our hypothetical this compound in relation to established comparator drugs. Data presented here is illustrative and would, in a real-world scenario, be derived from rigorous preclinical and clinical studies.
Table 1: Comparative Preclinical Safety Profile of this compound and Comparator Drugs
| Safety Endpoint | This compound (Hypothetical Data) | Comparator A | Comparator B |
| Hepatotoxicity | |||
| In vitro (HepG2 cell viability, IC50) | > 50 µM | 25 µM | 40 µM |
| In vivo (Rat, 28-day study, NOAEL) | 100 mg/kg/day | 50 mg/kg/day | 75 mg/kg/day |
| Cardiotoxicity | |||
| hERG channel inhibition (IC50) | > 30 µM | 10 µM | > 30 µM |
| In vivo (Dog, telemetry, QTc prolongation) | No significant effect at 30x therapeutic exposure | 15% increase at 10x therapeutic exposure | No significant effect at 30x therapeutic exposure |
| Genotoxicity | |||
| Ames test | Negative | Negative | Negative |
| In vitro micronucleus test | Negative | Negative | Positive |
| Off-Target Activity | |||
| Kinase panel screening (selectivity score) | 0.95 | 0.80 | 0.90 |
| Receptor binding assay panel | No significant off-target binding | Binds to 3 off-target receptors with >50% inhibition | Binds to 1 off-target receptor with >50% inhibition |
NOAEL: No Observed Adverse Effect Level
Detailed Experimental Methodologies
The integrity of comparative safety data is contingent upon the experimental protocols employed. Below are detailed methodologies for the key experiments cited in the comparative analysis.
Hepatotoxicity Assessment: In Vitro HepG2 Cell Viability Assay
This assay evaluates the potential of a compound to cause liver cell death.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Comparator A, Comparator B) or vehicle control.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cardiotoxicity Assessment: hERG Channel Inhibition Assay
This assay assesses the risk of a compound causing drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.
-
Compound Application: The cells are exposed to increasing concentrations of the test compounds.
-
Data Acquisition: The hERG tail current is measured in response to a specific voltage protocol before and after compound application.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value for hERG channel inhibition.
Visualizing Cellular Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Head-to-Head Comparison of Novel Cysteine Protease Inhibitors: LmCPB-IN-1 and LQOF-G6 for Leishmaniasis Treatment
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing search for more effective therapeutics against leishmaniasis, a parasitic disease affecting millions worldwide, cysteine proteases of the Leishmania parasite have emerged as a critical drug target. These enzymes are essential for the parasite's survival, virulence, and replication within the human host. This guide provides a head-to-head comparison of two novel inhibitors targeting Leishmania mexicana cysteine protease B (LmCPB): LmCPB-IN-1 and LQOF-G6. This analysis is based on available experimental data to assist researchers in evaluating their potential as lead compounds for drug development.
Executive Summary
This compound is a potent, reversible, and covalent inhibitor of LmCPB, while LQOF-G6 is a selective, non-covalent inhibitor of a specific isoform, LmCPB2.8ΔCTE. This guide presents a comparative analysis of their inhibitory potency, selectivity, and cytotoxic profiles based on published data. While a direct comparative study is unavailable, this guide collates and presents the existing data to offer a preliminary assessment of their therapeutic potential.
Data Presentation: Inhibitor Performance
The following tables summarize the key quantitative data for this compound and LQOF-G6. It is important to note that the data has been extracted from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | pKi | Ki (nM) | Inhibition Mechanism |
| This compound | Leishmania mexicana Cysteine Protease B (LmCPB) | 9.7[1] | ~0.2 | Reversible, Covalent[1] |
| Inhibitor | Target | IC50 (µM) | Cell Line |
| LQOF-G6 | LmCPB2.8ΔCTE | 6.0 | - |
| LQOF-G6 | Leishmania infantum promastigotes | 24.4 | - |
| LQOF-G6 | Leishmania infantum axenic amastigotes | 21.1 | - |
| Inhibitor | CC50 (µM) | Cell Line | Selectivity Index (SI) |
| LQOF-G6 | >100 | Human peripheral blood mononuclear cells (PBMCs) | >4.7 (for axenic amastigotes) |
Note: IC50 and CC50 data for this compound are not yet publicly available. The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Enzyme Inhibition Assay (for this compound pKi Determination)
The inhibitory potency of this compound was determined by measuring its binding affinity to LmCPB. The pKi value was likely determined using a fluorometric assay with a specific substrate for LmCPB. The assay would typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant LmCPB is purified and its concentration determined. A fluorogenic peptide substrate, such as Z-FR-AMC, is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like dithiothreitol (DTT).
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The assay is performed in a 96-well plate format. A constant concentration of LmCPB is pre-incubated with varying concentrations of this compound for a defined period to allow for covalent bond formation.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The pKi is then determined by fitting the data to the appropriate equation for reversible, covalent inhibitors using specialized software.
Cysteine Protease Inhibition Assay (for LQOF-G6 IC50 Determination)
The half-maximal inhibitory concentration (IC50) of LQOF-G6 against LmCPB2.8ΔCTE was determined as follows:
-
Reagents: Recombinant LmCPB2.8ΔCTE, fluorogenic substrate Z-FR-AMC, LQOF-G6, and assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT).
-
Assay Protocol: The enzyme and inhibitor are pre-incubated in the assay buffer in a 96-well plate. The reaction is started by the addition of the substrate.
-
Measurement: The fluorescence is monitored kinetically at room temperature.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antileishmanial Activity Assay (IC50 against Leishmania parasites)
The inhibitory effect of LQOF-G6 on the growth of Leishmania infantum promastigotes and axenic amastigotes was determined using a resazurin-based cell viability assay:
-
Parasite Culture: L. infantum promastigotes are cultured in appropriate media (e.g., M199) at 26°C. Axenic amastigotes are obtained by differentiating promastigotes at 37°C.
-
Drug Dilution: LQOF-G6 is serially diluted in the culture medium in a 96-well plate.
-
Incubation: A suspension of parasites is added to each well and incubated for a specific period (e.g., 72 hours).
-
Viability Assessment: Resazurin solution is added to each well, and the plates are incubated for a further 4 hours. The fluorescence or absorbance is measured using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of LQOF-G6 against human peripheral blood mononuclear cells (PBMCs) was assessed to determine its selectivity:
-
Cell Culture: PBMCs are isolated from healthy donors and cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Compound Exposure: The cells are seeded in 96-well plates and exposed to various concentrations of LQOF-G6 for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is determined using a colorimetric method such as the MTT assay or a resazurin-based assay.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.
Mandatory Visualizations
Signaling Pathway of LmCPB in Host Cell Manipulation
Leishmania cysteine protease B (LmCPB) is a key virulence factor that manipulates the host's immune response to facilitate parasite survival. Upon secretion into the host macrophage, LmCPB can interfere with several signaling pathways.
Caption: LmCPB-mediated host cell signaling manipulation.
Experimental Workflow for Inhibitor Evaluation
The general workflow for evaluating the potential of a novel compound as an anti-leishmanial agent involves a series of in vitro assays.
References
Confirming the Selectivity and Specificity of a Novel c-Met Inhibitor: A Comparative Guide
Introduction
The development of highly selective and specific kinase inhibitors is crucial for advancing targeted cancer therapies. This guide provides a comparative analysis of a hypothetical novel c-Met inhibitor, herein named Hypothetinib , against other known c-Met inhibitors. The c-Met receptor tyrosine kinase is a well-validated oncogenic driver, and its inhibition has shown clinical benefit in various cancers.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate a data-driven approach to characterizing a new chemical entity targeting c-Met. The experimental data presented is synthesized from publicly available information on well-characterized c-Met inhibitors and serves as a template for evaluating novel compounds.
Comparative Selectivity Profiling
The selectivity of a kinase inhibitor is paramount to its clinical utility, as off-target effects can lead to toxicity.[5][6] The selectivity of Hypothetinib was assessed against a panel of 468 kinases and compared with two other c-Met inhibitors, Crizotinib and Cabozantinib. Crizotinib and Cabozantinib are multi-kinase inhibitors that also target c-Met.[7]
Table 1: Kinase Selectivity of Hypothetinib Compared to Other c-Met Inhibitors (% Inhibition at 1 µM)
| Kinase Target | Hypothetinib | Crizotinib | Cabozantinib |
| c-Met | 98% | 95% | 92% |
| VEGFR2 | 15% | 85% | 90% |
| AXL | 8% | 70% | 88% |
| RET | 5% | 65% | 85% |
| RON | 12% | 75% | 80% |
| ALK | 3% | 92% | 30% |
| ROS1 | 2% | 90% | 25% |
| EGFR | <1% | 5% | 10% |
| SRC | 4% | 20% | 45% |
| ABL1 | <1% | 15% | 35% |
Data is hypothetical and for illustrative purposes.
As shown in Table 1, Hypothetinib demonstrates superior selectivity for c-Met compared to Crizotinib and Cabozantinib, which exhibit significant inhibition of other kinases such as VEGFR2, ALK, and ROS1.[7]
Cellular Target Engagement
To confirm that Hypothetinib engages its intended target in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[8][9][10][11] This assay measures the thermal stabilization of a target protein upon ligand binding.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Cell Line | ΔTm (°C) |
| Hypothetinib (1 µM) | c-Met | MKN-45 (gastric cancer) | +4.2°C |
| Vehicle (DMSO) | c-Met | MKN-45 (gastric cancer) | 0°C |
| Hypothetinib (1 µM) | ERK1/2 | MKN-45 (gastric cancer) | +0.2°C |
Data is hypothetical and for illustrative purposes.
The results in Table 2 indicate that Hypothetinib induces a significant thermal stabilization of c-Met in cells, confirming direct target engagement. The minimal thermal shift observed for ERK1/2, a downstream signaling protein, suggests that the interaction is specific to c-Met at the tested concentration.
Signaling Pathway Analysis
The functional consequence of c-Met inhibition by Hypothetinib was assessed by examining the phosphorylation status of downstream signaling proteins. The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[2]
Caption: The HGF/c-Met signaling pathway and the inhibitory action of Hypothetinib.
Experimental Protocols
Kinase Profiling Assay
-
Compound Preparation : Hypothetinib and comparator compounds were prepared in 100% DMSO at a concentration of 100 µM.
-
Assay Plate Preparation : Compounds were serially diluted and added to a 384-well plate.
-
Kinase Reaction : A panel of 468 recombinant kinases was used. Each kinase was mixed with its respective substrate and ATP.
-
Incubation : The compound dilutions were added to the kinase/substrate/ATP mixtures and incubated at room temperature for 1 hour.
-
Detection : The amount of phosphorylated substrate was quantified using a mobility shift assay.
-
Data Analysis : The percentage of inhibition was calculated relative to a DMSO control.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment : MKN-45 cells were cultured to 80% confluency. The cells were treated with either 1 µM Hypothetinib or DMSO (vehicle) for 2 hours at 37°C.[9]
-
Heating : Cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis : Cells were lysed by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[9]
-
Separation of Soluble Fraction : The cell lysates were centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from precipitated proteins.
-
Protein Analysis : The soluble fractions were analyzed by Western blotting using antibodies against c-Met and ERK1/2.
-
Data Analysis : The band intensities were quantified, and melting curves were generated to determine the change in melting temperature (ΔTm).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of LmCPB-IN-1: A Guide to Safe and Compliant Practices
Absence of specific guidance for LmCPB-IN-1 necessitates adherence to general best practices for the disposal of hazardous laboratory chemicals. While detailed disposal protocols for this compound are not publicly available, established procedures for cysteine protease inhibitors and other potentially hazardous biochemical reagents provide a robust framework for ensuring safety and regulatory compliance. Researchers, scientists, and drug development professionals are advised to follow the comprehensive guidelines outlined below, treating this compound as a hazardous chemical waste unless explicitly confirmed otherwise by a safety data sheet (SDS) or institutional environmental health and safety (EHS) personnel.
Immediate Safety and Handling Precautions
Prior to disposal, proper handling of this compound is crucial to minimize exposure and risk. Always consult the material's SDS for specific handling instructions. In the absence of an SDS, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent and transfer it to a sealed container for disposal as hazardous waste.[1] Wash the spill site thoroughly after material pickup.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesis of best practices for the disposal of hazardous laboratory chemicals and should be followed for this compound.
-
Waste Identification and Classification: Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, tubes, absorbent paper) as hazardous chemical waste.[4] Do not dispose of this material in the regular trash or down the drain.[4][5]
-
Containerization:
-
Labeling:
-
Storage and Segregation:
-
Disposal Request and Pickup:
Quantitative Guidelines for Laboratory Waste Disposal
The following table summarizes key quantitative parameters often cited in laboratory chemical waste management guidelines. These are general figures and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Citation(s) |
| pH Range for Drain Disposal | For dilute aqueous solutions of non-hazardous acids and bases, the pH should be between 5.0 and 12.5. | [7] |
| Maximum SAA Volume | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | [8] |
| Acutely Toxic Waste Limit | For "P-listed" (acutely toxic) waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [8] |
| Container Fill Level | Do not overfill liquid waste containers; a general rule is to fill to no more than 80-90% capacity. | [6] |
Experimental Protocols
While no experimental protocols for the disposal of this compound were found, a standard relevant procedure is the triple-rinsing of empty containers that held acutely hazardous waste.
Protocol for Triple-Rinsing Empty Containers:
-
Select a solvent capable of dissolving the chemical residue. Water can be used if the chemical is water-soluble.
-
Add the solvent to the empty container to approximately 10% of its volume.
-
Securely cap the container and shake vigorously to rinse the interior surfaces.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat the rinsing process two more times.
-
After the third rinse, allow the container to air dry completely.
-
Deface or remove the original chemical label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[4]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal route for a laboratory chemical such as this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these established guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals, thereby fostering a culture of safety and compliance within the scientific community.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. ubpbio.com [ubpbio.com]
- 3. diagenode.com [diagenode.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocol for LmCPB-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) or hazard information is publicly available for a compound designated "LmCPB-IN-1". The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research environment. It is imperative that a thorough, site-specific risk assessment is conducted in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.[1][2][3] Always assume a new or unknown chemical is hazardous.[1][4]
This guide provides a conservative framework for personal protective equipment (PPE), operational procedures, and disposal of this compound to ensure the safety of all laboratory personnel.
Risk Assessment for a Novel Compound
Before handling this compound, a comprehensive risk assessment is mandatory.[2][5] This process should include:
-
Review of Analogs: Analyze the synthetic route and the hazards of known starting materials and structurally similar compounds to anticipate potential risks.
-
Assumption of Hazard: In the absence of data, treat this compound as a particularly hazardous substance, meaning it could be acutely toxic, carcinogenic, mutagenic, or a reproductive toxin.[1][4]
-
Evaluation of Experimental Procedures: Assess all planned manipulations of the compound, considering the potential for aerosol generation, dust formation, or volatilization.[2]
-
Consultation: Discuss the planned experiments and risk mitigation strategies with your Principal Investigator and institutional EHS professionals.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. These recommendations are based on a conservative approach to minimize exposure.[1][6]
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles and a face shield.[7][8] | Goggles provide a seal around the eyes to protect from splashes. A face shield worn over goggles is necessary when there is a risk of explosion, significant splash, or exothermic reaction.[8] |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile).[8] | Check manufacturer's glove compatibility charts if the chemical class is known. Disposable nitrile gloves offer good short-term protection against a wide range of chemicals.[8] Change gloves immediately upon contamination. |
| Body | Fully-buttoned laboratory coat (flame-resistant if flammability is a concern).[8] | A lab coat provides a removable barrier in case of a spill. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body.[8] |
| Respiratory | Use of a certified chemical fume hood is required for all manipulations.[1] | A fume hood is the primary engineering control to prevent inhalation of powders, aerosols, or vapors. If procedures with a high risk of aerosolization cannot be conducted in a fume hood, a respiratory protection evaluation by EHS is necessary.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk.
-
Preparation and Designate Area:
-
Ensure a chemical spill kit is readily accessible.
-
Clearly designate the work area (e.g., a specific fume hood) for handling this compound. Label the area appropriately.[4]
-
-
Weighing and Aliquoting:
-
All weighing and preparation of stock solutions must be conducted within a certified chemical fume hood or a glove box to contain any powders or dust.[1]
-
Use disposable weighing boats and utensils to minimize contamination.
-
-
Experimental Use:
-
Keep all containers of this compound tightly sealed when not in immediate use.
-
Conduct all experimental procedures involving the compound within a fume hood.
-
After handling, thoroughly decontaminate the work area and any equipment used.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed, and chemically compatible container. The label should include the compound name, date received/synthesized, and a "Hazardous" warning.[4][9][10]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a leak.[4][11]
-
Disposal Plan
The disposal of uncharacterized compounds requires careful management to comply with regulations and ensure safety.
-
Waste Classification: All waste containing this compound (solid, liquid, and contaminated consumables) must be treated as hazardous chemical waste.[12][13]
-
Labeling: Collect waste in a designated, properly sealed, and labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and any known or suspected hazard characteristics.[14][15] Do not use abbreviations or chemical formulas on waste labels.[14][16]
-
Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is certain.
-
Pickup: Arrange for disposal through your institution's EHS department. Follow their specific procedures for waste pickup requests.[14][15] Federal, state, and local regulations prohibit the disposal of unknown waste.[17]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. twu.edu [twu.edu]
- 5. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. FS_Unknown Chemicals Management | OARS [oars.northeastern.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
